molecular formula C8H17ClN2O3S B581631 (S)-Acetamidomethyl-l-penicillamine, HCl CAS No. 1330286-48-0

(S)-Acetamidomethyl-l-penicillamine, HCl

Cat. No.: B581631
CAS No.: 1330286-48-0
M. Wt: 256.745
InChI Key: HMNWKDNSRCKPAN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Acetamidomethyl-l-penicillamine, HCl is a useful research compound. Its molecular formula is C8H17ClN2O3S and its molecular weight is 256.745. The purity is usually 95%.
BenchChem offers high-quality (S)-Acetamidomethyl-l-penicillamine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Acetamidomethyl-l-penicillamine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNWKDNSRCKPAN-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-48-0
Record name D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Synthesis and Purification of (S)-Acetamidomethyl-L-Penicillamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and characterization of (S)-Acetamidomethyl-L-penicillamine hydrochloride (H-Pen(Acm)-OH·HCl). As a sterically constrained cysteine analogue, Penicillamine (β,β-dimethylcysteine) is critical in peptidomimetic drug design for inducing specific secondary structures (e.g., β-turns) and enhancing metabolic stability.[1] The Acetamidomethyl (Acm) group provides orthogonal sulfur protection, stable to HF and TFA, yet removable via electrophilic attack (e.g., I₂, Tl(III)). This guide bridges the gap between theoretical organic chemistry and practical laboratory application, addressing the specific challenges posed by the gem-dimethyl steric hindrance of the penicillamine scaffold.

Retrosynthetic Analysis & Mechanistic Insight

The Challenge of Penicillamine

Unlike Cysteine, L-Penicillamine possesses two methyl groups at the β-position.[1] While this gem-dimethyl effect is advantageous for restricting the conformational space of the final peptide, it introduces significant steric bulk during synthesis.[1] Standard S-alkylation protocols used for Cysteine often suffer from slower kinetics or incomplete conversion when applied to Penicillamine.

Reaction Pathway

The synthesis relies on the acid-catalyzed S-alkylation of L-Penicillamine using N-(hydroxymethyl)acetamide (Acm-OH).

  • Mechanism: The reaction proceeds via an

    
    -like pathway. In strong acid, Acm-OH is protonated and loses water to generate a reactive N-acylimine or iminium ion intermediate. This electrophile attacks the sulfur atom of the Penicillamine.
    
  • Stereochemistry: The reaction conditions (acidic pH, low temperature) are chosen specifically to preserve the chiral integrity of the

    
    -carbon. Racemization is negligible under these conditions compared to base-catalyzed routes.
    
Reaction Scheme Visualization

ReactionMechanism cluster_0 Activation cluster_1 S-Alkylation AcmOH N-(hydroxymethyl) acetamide Iminium Reactive Iminium Ion [CH3CONH=CH2]+ AcmOH->Iminium - H2O Acid H+ (HCl) Acid->AcmOH Product (S)-Pen(Acm)-OH HCl Salt Iminium->Product Pen L-Penicillamine (Thiol nucleophile) Pen->Product Nucleophilic Attack

Caption: Acid-catalyzed generation of the reactive iminium species and subsequent steric-controlled attack by the Penicillamine thiol.

Experimental Protocol

Safety Note: N-(hydroxymethyl)acetamide is a skin irritant. Concentrated HCl is corrosive. All operations should be performed in a fume hood.

Materials
  • L-Penicillamine (free base): High optical purity (>99% ee).

  • N-(hydroxymethyl)acetamide (Acm-OH): 1.1 to 1.2 equivalents.

  • Hydrochloric Acid: Concentrated (37%) and 1N solutions.

  • Solvents: Deionized water, Methanol (MeOH), Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc).

Step-by-Step Synthesis
  • Dissolution: In a round-bottom flask, suspend L-Penicillamine (10.0 g, 67.0 mmol) and N-(hydroxymethyl)acetamide (7.16 g, 80.4 mmol, 1.2 eq) in deionized water (30 mL).

    • Expert Insight: Minimizing water volume is crucial. A highly concentrated solution favors the bimolecular reaction over hydrolysis of the Acm reagent.

  • Acidification: Cool the flask to 0°C in an ice bath. Add concentrated HCl (3-5 mL) dropwise with vigorous stirring. The mixture should become a clear solution as the hydrochloride salt forms and the reagents dissolve.

    • Target pH: < 1.0. The mechanism requires protonation of the Acm-OH hydroxyl group.

  • Reaction: Stir the solution at 0°C for 1 hour, then allow it to warm to room temperature (20-25°C). Stir for an additional 24–48 hours.

    • Monitoring: Due to the steric bulk of the gem-dimethyl group, this reaction is slower than with Cysteine. Monitor by HPLC or Ellman’s test (disappearance of free thiol).

  • Quenching/Isolation: Once the free thiol is consumed (<1%), concentrate the reaction mixture in vacuo at a temperature below 40°C to remove water and excess HCl. A viscous oil or semi-solid residue will remain.

Purification Strategy (Crystallization)

Direct crystallization is preferred over chromatography for the HCl salt to ensure removal of unreacted Acm-OH and stereochemical purification.

  • Trituration: Dissolve the residue in a minimum amount of dry Methanol (approx. 15-20 mL).

  • Precipitation: Slowly add Diethyl Ether (or Ethyl Acetate) to the stirring methanol solution until persistent turbidity is observed. Cool to 4°C overnight.

  • Filtration: Collect the white crystalline precipitate by vacuum filtration under nitrogen (to prevent moisture absorption, as the salt can be hygroscopic).

  • Washing: Wash the cake with cold Et₂O/MeOH (4:1) followed by pure Et₂O.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of acid and water.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points during the synthesis, particularly regarding reaction completion and purification routes.

Workflow Start Start: L-Pen + Acm-OH (Aq. HCl, 0°C) Monitor Monitor: Ellman's Test / HPLC (24-48 hrs) Start->Monitor Decision Free Thiol < 1%? Monitor->Decision AddTime Add 0.2 eq Acm-OH Extend Time Decision->AddTime No Concentrate Concentrate in vacuo (<40°C) Decision->Concentrate Yes AddTime->Monitor Dissolve Dissolve in min. MeOH Concentrate->Dissolve Precip Precipitate w/ Et2O Dissolve->Precip Filter Filter & Dry Precip->Filter

Caption: Operational workflow emphasizing the iterative monitoring required due to the steric hindrance of the Penicillamine scaffold.

Quality Control & Characterization

To validate the identity and purity of (S)-Acetamidomethyl-L-penicillamine HCl, the following analytical specifications must be met.

Analytical Specifications Table
ParameterSpecificationMethod/Notes
Appearance White crystalline powderVisual inspection.
Purity (HPLC) > 98.0%C18 Column, Gradient 0-40% B (ACN) in 0.1% TFA.
Identity (MS) [M+H]⁺ = 221.1 ± 0.5 DaESI-MS (Positive Mode).
Identity (¹H NMR) Confirms structureD₂O solvent. Key signals: Acm singlet (~2.0 ppm), gem-dimethyls.
Free Thiol < 0.5%Ellman's Reagent (DTNB) assay.
Optical Rotation

specific to L-isomer
Check against literature (typically negative rotation in water).
NMR Interpretation Guide (D₂O)
  • δ 1.35 & 1.45 ppm (s, 6H): The two non-equivalent methyl groups of the Penicillamine

    
    -carbon (gem-dimethyl). Note: These are distinct singlets due to the chiral center.
    
  • δ 2.02 ppm (s, 3H): Acetyl methyl group of the Acm moiety.

  • δ 3.90 ppm (s, 1H):

    
    -proton of Penicillamine.
    
  • δ 4.20–4.40 ppm (m, 2H): The methylene protons (-S-CH₂-N-) of the Acm group. These often appear as an AB system due to the adjacent chiral center.

Expert Troubleshooting & Optimization

Incomplete Conversion

The most common issue is residual free Penicillamine.

  • Cause: The gem-dimethyl group creates a "neopentyl-like" steric environment, slowing the nucleophilic attack.

  • Solution: Do not heat the reaction significantly, as this promotes hydrolysis of Acm-OH over alkylation. Instead, increase the concentration (reduce water volume) or add a second aliquot of Acm-OH (0.2 eq) after 24 hours.

Hygroscopicity

The HCl salt of Pen(Acm) is hygroscopic.

  • Handling: Filter under nitrogen. Store in a desiccator at -20°C. If the product becomes a sticky gum during precipitation, scratch the glass vessel with a spatula to induce nucleation or add a seed crystal.

Orthogonal Deprotection Note

While this guide focuses on synthesis, users must remember that the Acm group in Pen(Acm) is more stable than in Cys(Acm) due to steric shielding.

  • Deprotection: Standard Iodine oxidation (I₂) works well for disulfide bond formation. For removal without disulfide formation, Hg(II) or Ag(I) salts are required, often with prolonged reaction times compared to Cysteine analogues.

References

  • Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). Acetamidomethyl.[2][3][4][5][6][7][8][9] A novel thiol protecting group for cysteine.[2][4] Journal of the American Chemical Society, 94(15), 5456–5461.

  • García-Echeverría, C., Molins, M. A., Albericio, F., Pons, M., & Giralt, E. (1990). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[1][3][6] International Journal of Peptide and Protein Research, 35(5), 434–440.

  • Albericio, F., Grandas, A., Porta, A., Pedroso, E., & Giralt, E. (1987). One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine.[3] Synthesis, 1987(03), 271–272.

Sources

physicochemical properties of (S)-Acetamidomethyl-l-penicillamine HCl

Physicochemical Properties of -Acetamidomethyl-L-penicillamine HCl

Technical Guide & Whitepaper [1][2]

Executive Summary


-Acetamidomethyl-L-penicillamine Hydrochloride12123penicillamine

acetamidomethyl (Acm)123

This compound allows researchers to introduce conformational constraints (via the gem-dimethyl effect) and form regioselective disulfide bridges, preventing the mispairing often seen with native cysteine residues.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers[1][2]
  • IUPAC Name: (2R)-2-amino-3-[(acetylamino)methyl]sulfanyl-3-methylbutanoic acid hydrochloride[1][2]

  • Common Name:

    
    -Acetamidomethyl-L-penicillamine HCl; H-Pen(Acm)-OH[1][2]·HCl
    
  • CAS Number: 1330286-48-0 (HCl salt); 129972-45-8 (Boc-derivative ref); 52-67-5 (Parent L-Penicillamine ref)[1]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 256.75 g/mol (Salt); 220.29 g/mol (Free Base)[1][2]

Stereochemistry & Configuration

A critical distinction in penicillamine chemistry is the stereochemical designation.[1][2] Unlike most L-amino acids which are (

L-Penicillamine is (

)-configured
12
  • L-Penicillamine: (

    
    )-configuration.[1][2] (Priority: 
    
    
    ).
  • D-Penicillamine: (

    
    )-configuration (The therapeutic agent for Wilson’s disease).[1][2]
    

Note: The prefix "(S)-" often appearing in catalog names for this compound typically refers to the Sulfur atom (

12L-isomer
Structural Visualization

The following diagram illustrates the chemical structure and the steric bulk introduced by the

12

Caption: Structural assembly of H-L-Pen(Acm)-OH·HCl showing the orthogonal Acm protection on the sterically hindered thiol.[1]

Physicochemical Properties[1][2][6][7][8][9]

Physical State & Constants
PropertyValue / DescriptionNotes
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1][2]
Melting Point > 170°C (Decomposes)Exact MP varies by crystal habit/purity; parent Penicillamine MP is ~202°C.
Solubility Soluble in Water, Methanol, DMFHigh polarity due to ionic HCl form.[1][2]
Hygroscopicity Moderate to HighThe HCl salt attracts atmospheric moisture.[1][2]
Optical Rotation

(Positive)
Parent L-Pen is (+).[1][2] Acm group may shift magnitude.[1][2]
Acid-Base Characteristics (pKa)

The Acm protection masks the thiol group, leaving only the


12
  • 
     (
    
    
    -COOH):
    ~1.8 – 2.0 (Strongly acidic due to inductive effect of
    
    
    ).[1][2]
  • 
     (
    
    
    -NH
    
    
    ):
    ~7.9 – 8.0 (Lower than typical amines due to sulfur proximity).[1][2]
  • Thiol: Blocked (Not ionizable).[1][2] The Acm group is stable between pH 0 and 12.[1][2]

Stability Profile
  • Acid Stability: Highly stable.[1][2] The Acm group survives pure HF and TFA, allowing Boc/Fmoc deprotection without exposing the thiol.[1]

  • Base Stability: Stable to piperidine (Fmoc removal conditions) and dilute hydrazine.[1][2]

  • Oxidative Stability: The Acm group prevents spontaneous disulfide formation in air.[1][2]

Synthesis & Manufacturing Insights

The synthesis of H-L-Pen(Acm)-OH[1][5]·HCl typically follows a direct alkylation pathway under acidic conditions to prevent racemization.[1][2]

Protocol Summary:

  • Starting Material: L-Penicillamine (Free base or HCl).[1][2]

  • Reagent:

    
    -(Hydroxymethyl)acetamide (Acm-OH) or Acetamidomethyl chloride (Acm-Cl).[1][2]
    
  • Catalyst: Acidic catalyst (e.g., HCl, TFMSA) ensures the reaction occurs at the sulfur atom via a thionium intermediate.[1][2]

  • Purification: Crystallization from MeOH/EtOAc or Ether.[1][2]

Key Impurity:Disulfides (Pen-Pen) . If the reaction environment is not strictly anaerobic or if Acm coverage is incomplete, oxidative dimerization occurs.

Application in Peptide Synthesis[1][2][3][7][10][11][12]

The "Gem-Dimethyl" Effect

Penicillamine is structurally identical to cysteine but possesses two methyl groups on the

123
  • Restricts Conformational Freedom: Forces the peptide backbone into specific turns (often

    
    -turns).[1][2][3]
    
  • Increases Metabolic Stability: Proteases struggle to access peptide bonds adjacent to the bulky Pen residue.[1][2]

Orthogonal Deprotection Workflow

The Acm group is orthogonal to standard Fmoc/tBu and Boc/Benzyl strategies. It is removed only by specific electrophilic oxidants.[1][2]

Deprotection/Cyclization Mechanism: The removal of Acm is often coupled with the immediate formation of a disulfide bond (e.g., Pen-Cys or Pen-Pen).[1][2]

DeprotectionStep1Peptide-Pen(Acm)-...-Cys(Acm)-PeptideReagentAdd Iodine (I2) / MeOHStep1->ReagentIntermediateIodonium Intermediate[R-S-I] + [Acm-I]Reagent->IntermediateElectrophilic AttackProductCyclic Peptide (Disulfide Bond)Pen-S-S-CysIntermediate->ProductThiol ExchangeByproductByproduct: Acetamide + CH2OIntermediate->Byproduct

Caption: Iodine-mediated oxidative deprotection of Acm groups leading to direct disulfide cyclization.[1][2]

Protocol: Iodine Oxidation

  • Dissolve peptide in AcOH/H2O or MeOH.[1][2]

  • Add 10 eq. of Iodine (

    
    ) solution.
    
  • Stir for 15–60 mins (Color changes from brown to yellow as

    
     is consumed).
    
  • Quench with Ascorbic Acid or Thiosulfate.[1][2]

Analytical Characterization

To validate the identity and purity of H-L-Pen(Acm)-OH·HCl, the following methods are standard:

HPLC (Purity)
  • Column: C18 Reverse Phase (e.g., 3.5 µm, 150 x 4.6 mm).[1][2]

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) vs. Acetonitrile (B).[1][2]

  • Detection: UV at 215 nm (Amide bond) and 254 nm.[1][2]

  • Retention: Pen(Acm) elutes slightly later than native Pen due to the hydrophobic acetyl cap, but earlier than Fmoc-derivatives.[1][2]

1H-NMR (Identity)[1][2]
  • Solvent:

    
     or 
    
    
    .
  • Key Signals:

    • 
       ppm: Two singlets (3H each) for the gem-dimethyl groups (
      
      
      -
      
      
      ).[1][2]
    • 
       ppm: Singlet (3H) for the Acetyl methyl (
      
      
      ).[1][2]
    • 
       ppm: AB system or broad singlet (2H) for the 
      
      
      methylene bridge.[1][2]

Handling & Safety

  • Storage: Store at +2°C to +8°C. Keep tightly sealed. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over long periods.[1][2]

  • Toxicity: L-Penicillamine is generally toxic (pyridoxine antagonist), unlike the therapeutic D-isomer.[1][2] Handle with gloves and fume hood.[1][2]

  • Disposal: Dilute with combustible solvent and incinerate equipped with a scrubber (Sulfur/Nitrogen oxides produced).[1][2]

References

  • Sigma-Aldrich. (S)-Acetamidomethyl-l-penicillamine hydrochloride Product Page. Link

  • PubChem. Compound Summary: Fmoc-S-acetamidomethyl-L-penicillamine.[1][2] National Library of Medicine.[1][2] Link

  • García-Echeverría, C., et al. (1990).[1][2] "Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.[1][2] Link

  • BenchChem. Fmoc-Pen(Acm)-OH Technical Data & Protocols. Link[1]

  • Chem-Impex. Fmoc-S-acetamidomethyl-L-penicillamine Product Specifications. Link

Technical Guide: Spectroscopic Analysis of (S)-Acetamidomethyl-L-Penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of (S)-Acetamidomethyl-L-penicillamine Hydrochloride (H-Pen(Acm)-OH·HCl), a critical orthogonal building block in peptide synthesis. This document is structured to serve researchers and QC scientists requiring rigorous structural verification data.

Chemical Identity & Structural Context

Compound Name: (S)-Acetamidomethyl-L-penicillamine hydrochloride Synonyms: H-Pen(Acm)-OH·HCl; S-Acm-L-Pen hydrochloride CAS Number: 1330286-48-0 (HCl salt) / 129972-45-8 (Boc-protected precursor ref) Molecular Formula: C₈H₁₆N₂O₃S · HCl Molecular Weight: 256.75 g/mol (Salt); 220.29 g/mol (Free Base)

Structural Significance

Unlike Cysteine, Penicillamine contains a gem-dimethyl group at the


-carbon. This steric bulk restricts conformational flexibility, making it invaluable for constraining peptide secondary structures. The Acetamidomethyl (Acm) group provides orthogonal protection for the thiol, stable to HF and TFA, but removable via iodine oxidation or heavy metal salts (Tl, Hg, Ag).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is recommended for full characterization to observe exchangeable amide and ammonium protons. D₂O is suitable for routine purity checks but will exchange labile protons (


, 

,

).
¹H NMR Analysis (300/400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct gem-dimethyl singlets and the Acm protecting group signals.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
8.40 - 8.70 Broad Singlet3H

Protonated

-amine (HCl salt).
8.25 Triplet/Broad s1HAcm

Amide proton of the protecting group.
4.20 - 4.45 Multiplet/ABq2HAcm

Diastereotopic methylene protons due to chiral center at

-C.
3.65 Singlet1H

-CH
Distinctive singlet; no coupling to

-H (quaternary

-C).
1.85 Singlet3HAcm

Acetyl methyl group.
1.35 Singlet3H

-CH₃ (a)
Diastereotopic methyl group on Pen core.
1.28 Singlet3H

-CH₃ (b)
Diastereotopic methyl group on Pen core.

Note: The absence of splitting on the


-CH (3.65 ppm) is the primary diagnostic differentiator from S-Acm-Cysteine, which shows a multiplet/doublet of doublets due to 

-

coupling.
¹³C NMR Analysis (75/100 MHz, DMSO-d₆)

Key diagnostic peaks include the quaternary


-carbon and the two carbonyl signals.
Chemical Shift (

, ppm)
Assignment
170.5 Acm Carbonyl (

)
169.0 Carboxylic Acid (

)
58.5

-Carbon (

)
44.8

-Carbon (Quaternary)
41.0 Acm Methylene (

)
27.5 / 25.2

-Gem-dimethyls
22.6 Acm Methyl (

)
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Theoretical [M+H]⁺: 221.09 Da (monoisotopic mass of cation).

Fragmentation Pathway (ESI-MS/MS)

The molecule fragments predictably, primarily losing the Acm protecting group and the carboxyl moiety.

MS_Fragmentation M_H [M+H]+ m/z 221.1 Frag1 Loss of NH3 [M+H - NH3]+ m/z 204.1 M_H->Frag1 -17 Da Frag2 Loss of Acm Group (-CH2NHCOCH3) m/z 150.0 M_H->Frag2 -71 Da (Acm) Frag3 Penicillamine Core (Cyclized/Rearranged) m/z ~116-120 Frag2->Frag3 Further fragmentation

Figure 1: Predicted ESI-MS fragmentation pathway for S-Acetamidomethyl-L-penicillamine.

C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Functional GroupModeDescription
3200 - 2800

/

StretchBroad, strong absorption characteristic of amino acid salts.
1730 - 1710

StretchCarbonyl stretch of the free carboxylic acid.
1650 Amide IStretchAcm group

stretch (distinct from acid

).
1540 Amide IIBendAcm group

bending.
1200 - 1150

StretchCarboxylic acid

stretch.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Ensure complete dissolution and prevent H/D exchange of critical amide protons.

  • Weigh 10-15 mg of H-Pen(Acm)-OH·HCl into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds if necessary (the salt is generally hygroscopic and soluble).

  • Transfer to a 5mm NMR tube.

  • Critical Step: Acquire spectrum immediately to minimize any potential oxidation of trace free thiols (though Acm is stable, trace impurities may exist).

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect free Penicillamine or Acm-Cl impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 40% B over 20 minutes (Polar molecule elutes early).

  • Detection: UV at 214 nm (Peptide bond/Amide) and 254 nm .

  • Flow Rate: 1.0 mL/min.

Analytical Logic & Quality Control

To validate the identity of the compound, use the "Rule of Three" correlation:

  • Mass Spec: Confirms the molecular weight (221.1 m/z).

  • NMR (¹H): Confirms the ratio of methyl groups. You must see three singlets in the aliphatic region (two Pen-methyls + one Acm-methyl). If you see doublets in the 1.2 ppm region, you may have Valine contamination.

  • NMR (Structure): The

    
    -proton singlet  at ~3.65 ppm confirms the Penicillamine core (no 
    
    
    
    -hydrogens). A multiplet here indicates Cysteine contamination.

QC_Workflow Start Sample: H-Pen(Acm)-OH·HCl NMR 1H NMR (DMSO-d6) Start->NMR MS ESI-MS (+) Start->MS Check1 Check 3.65 ppm Signal NMR->Check1 Result1 Singlet? (Pen Core Confirmed) Check1->Result1 Yes Result2 Multiplet? (Cys Contamination) Check1->Result2 No Final Release Lot Result1->Final Reject Reject/Repurify Result2->Reject Check2 m/z 221.1? MS->Check2 Check2->Final Yes Check2->Reject No

Figure 2: Logical decision tree for spectroscopic validation.

References

  • Sigma-Aldrich. (S)-Acetamidomethyl-l-penicillamine, HCl Product Information.Link

  • PubChem. Boc-S-acetamidomethyl-L-penicillamine (Precursor Data). National Library of Medicine. Link

  • García-Echeverría, C., et al. (1990).[1] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[1][2] International Journal of Peptide and Protein Research.[1] Link

  • Veber, D. F., et al. (1972). Acetamidomethyl.[1][3][4][5] A novel thiol protecting group for cysteine. Journal of the American Chemical Society. Link

  • ChemTalk. Table of IR Spectroscopy Frequency Values.Link

Sources

degradation pathway of (S)-Acetamidomethyl-l-penicillamine HCl under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Acetamidomethyl-l-penicillamine hydrochloride (S-Acm-L-Pen·HCl) is a critical synthetic building block, primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce conformational constraints via the gem-dimethyl group of the penicillamine core. While the acetamidomethyl (Acm) group is selected for its orthogonality and stability against standard acidolysis (e.g., TFA cleavage), the molecule exhibits distinct degradation vulnerabilities under specific experimental stress conditions.

This guide delineates the degradation pathways of S-Acm-L-Pen·HCl, focusing on oxidative deprotection , disulfide dimerization , and thiazolidine ring closure . It provides actionable protocols for stability profiling and impurity characterization.[1]

Chemical Structure & Stability Profile[2][3]

The stability of S-Acm-L-Pen[2][3]·HCl is governed by two functional moieties:

  • The Penicillamine Core (

    
    -dimethylcysteine):  The steric bulk of the gem-dimethyl groups restricts rotation but also creates a unique electronic environment around the sulfur atom, making it distinct from cysteine.
    
  • The Acetamidomethyl (Acm) Group: An

    
    -protecting group designed to be stable to HF and TFA but labile to electrophilic attack (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).

Key Stability Characteristics:

  • Acidic Conditions: High stability. The Acm group resists removal by Trifluoroacetic acid (TFA) unless specific scavengers or elevated temperatures are applied.

  • Basic Conditions: Moderate stability. Susceptible to racemization at the

    
    -carbon.
    
  • Oxidative Conditions: Low stability. The primary degradation pathway involves the electrophilic cleavage of the Acm group followed by rapid dimerization.

Detailed Degradation Pathways

The degradation of S-Acm-L-Pen·HCl does not typically follow a simple linear breakdown but rather a bifurcated pathway depending on the stressor.

Pathway A: Oxidative De-protection & Dimerization (Major Pathway)

Under oxidative stress (e.g., presence of Iodine, air oxidation with metal catalysts), the Acm group is cleaved. Unlike standard deprotection where this is intentional, in a stability context, this represents a degradation impurity event.

  • Mechanism: The sulfur atom acts as a nucleophile attacking the oxidant (e.g., Iodonium ion), forming a sulfonium intermediate.

  • Acm Loss: The acetamidomethyl cation is expelled (hydrolyzing to acetamide and formaldehyde).

  • Dimerization: The resulting free thiol (Penicillamine) is highly reactive and rapidly oxidizes to form Penicillamine Disulfide (Pen-SS-Pen) .

Pathway B: Thiazolidine Formation (Impurity Driven)

Formaldehyde is a by-product of Acm hydrolysis. If generated in situ or present as an impurity, it reacts with the free amine and thiol of the penicillamine core.

  • Condensation: The N-terminal amine reacts with formaldehyde to form a hemiaminal.

  • Cyclization: The free thiol attacks the hemiaminal carbon, closing the ring to form 5,5-dimethyl-thiazolidine-4-carboxylic acid .

Pathway C: Racemization

Under strong basic conditions or elevated temperatures, the proton at the chiral


-carbon can be abstracted, leading to the formation of the (R)-enantiomer (D-Penicillamine derivative) . This is critical as D-Penicillamine has different toxicological properties compared to the L-isomer.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and the resulting degradation products.

DegradationPathway Start (S)-Acetamidomethyl-L-Pen HCl (Intact API) Sulfonium Sulfonium Intermediate Start->Sulfonium Electrophilic Attack FreePen Free L-Penicillamine (Thiol Exposed) Start->FreePen Slow Acid Hydrolysis OxStress Oxidative Stress (I2, Air/Metal) OxStress->Sulfonium AcidStress Strong Acid/Heat (Hydrolysis) AcidStress->FreePen Aldehyde Aldehyde Impurity (Formaldehyde) Thiazolidine Degradant B: Thiazolidine Derivative (Ring Closure) Aldehyde->Thiazolidine Sulfonium->FreePen Loss of Acm Group Acetamide By-product: Acetamide Sulfonium->Acetamide Hydrolysis PenDisulfide Degradant A: Penicillamine Disulfide (Dimer) FreePen->PenDisulfide Rapid Oxidation FreePen->Thiazolidine Cyclization

Caption: Mechanistic flow of S-Acm-L-Pen degradation showing oxidative dimerization and thiazolidine formation.

Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the pathway, perform the following stress tests. These conditions are designed to force the formation of the impurities described above.

Stress ConditionReagent/ConditionDurationExpected Degradant
Acid Hydrolysis 1N HCl, 60°C24 HoursFree L-Penicillamine, Acetamide
Base Hydrolysis 0.1N NaOH, RT4 HoursD-isomer (Racemization), Free Pen
Oxidation 0.1% H₂O₂ or Iodine (trace)1-2 HoursPenicillamine Disulfide , Sulfoxides
Thermal Solid state, 80°C7 DaysThermal degradation (minor)
Photolytic UV/Vis (1.2M lux hours)--Potential S-oxidation
Analytical Method: Stability-Indicating HPLC

Standard C18 columns may struggle with the polarity of Penicillamine derivatives. An ion-pairing or HILIC method is often required.

Recommended Protocol:

  • Column: C18 Polar Embedded or HILIC (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes. (Acm group increases hydrophobicity; Free Pen elutes early, Disulfide elutes later).

  • Detection: UV at 215 nm (Amide bond) and 254 nm (Disulfide/Aromatic if Fmoc present).

  • Mass Spec: ESI+ mode. Monitor m/z for:

    • Parent: [M+H]+

    • Free Pen: [M - 71]+ (Loss of Acm)

    • Disulfide: [2(Pen) - 2H]+

References

  • Bachem. (2021). Cysteine Derivatives and Protecting Groups in Peptide Synthesis. Bachem Technical Guides.

  • García-Echeverría, C., et al. (1990).[3] "Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 35(5), 434-440.[3]

  • Kessler, D. P., et al. (1981). "A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product." Journal of the Chemical Society, Perkin Transactions 2.

  • Gour, V., et al. (2025).[4] "On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation." MDPI Molecules.

  • BenchChem. (2025).[5] Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. Technical Support Center.

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of (S)-Acetamidomethyl-L-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of (S)-Acetamidomethyl-L-penicillamine hydrochloride. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the crystallographic workflow, elucidating the rationale behind each experimental decision and underscoring the principles of scientific integrity that ensure the generation of a robust and reliable crystal structure. From the critical initial step of crystal formation to the final validation and interpretation of the atomic model, this guide serves as a practical and theoretical resource for navigating the complexities of small-molecule crystallography.

Introduction: The Significance of Crystalline Form in Drug Development

(S)-Acetamidomethyl-L-penicillamine, a derivative of the amino acid L-penicillamine, is a molecule of interest in pharmaceutical research, often utilized in peptide synthesis and the development of novel therapeutic agents. The hydrochloride salt form is frequently employed to enhance solubility and stability. A definitive understanding of its three-dimensional structure at the atomic level is paramount. Crystal structure analysis provides unequivocal insights into molecular conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties that influence a drug's efficacy and bioavailability. This guide outlines the comprehensive methodology for determining the crystal structure of (S)-Acetamidomethyl-L-penicillamine HCl, establishing a foundation for its rational application in drug design and development.

The Crystallographic Workflow: A Step-by-Step Analysis

The journey from a powdered sample to a fully refined crystal structure is a multi-stage process that demands precision and a thorough understanding of crystallographic principles. The following sections detail each critical step.

From Solution to Single Crystal: The Art and Science of Crystallization

The prerequisite for any SCXRD study is the cultivation of high-quality single crystals. For a hygroscopic and chiral molecule like (S)-Acetamidomethyl-L-penicillamine HCl, this step is particularly crucial. The goal is to create a supersaturated solution from which molecules can slowly and orderly arrange themselves into a crystalline lattice.

Protocol 1: Crystallization of (S)-Acetamidomethyl-L-penicillamine HCl via Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. For amino acid hydrochlorides, polar solvents are a good starting point. A mixture of water and a more volatile organic solvent like ethanol or isopropanol often yields good results. The ideal solvent system is one in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Dissolve the (S)-Acetamidomethyl-L-penicillamine HCl powder in the chosen solvent or solvent mixture with gentle heating (e.g., 40-50 °C) until no solid particles remain. Aim for a solution that is close to saturation.

  • Slow Evaporation: Transfer the clear solution to a clean vial. To control the rate of evaporation, cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This prevents rapid solvent loss, which can lead to the formation of microcrystalline powder instead of single crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A controlled environment, such as a temperature-controlled incubator, is ideal. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, transparent crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them from the mother liquor using a spatula or a pipette. Wash the crystals with a small amount of the cold solvent to remove any residual amorphous material and allow them to dry.

Causality: The slow evaporation method is favored for many organic salts as it allows for a gradual increase in concentration, providing sufficient time for the molecules to orient themselves into a well-ordered crystal lattice. The choice of a solvent mixture allows for fine-tuning of the solubility and evaporation rate.

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

With a suitable single crystal in hand, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Protocol 2: Data Collection using a Modern Diffractometer

  • Crystal Mounting: Select a high-quality crystal with sharp edges and no visible defects under a polarized light microscope. Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures.

  • Data Collection Temperature: Cool the crystal to a low temperature, typically 100 K, using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination.

  • Instrument Setup: The data collection is typically managed by software such as CrysAlisPro. The software will automatically center the crystal in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the software integrates the intensities of the diffraction spots and applies corrections for factors such as Lorentz polarization, absorption, and crystal decay. The output is a reflection file (e.g., in .hkl format) that contains the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Trustworthiness: The collection of a highly redundant dataset is a self-validating system. It allows for robust scaling and merging of the data, leading to more accurate intensity measurements and a more reliable final structure.

From Diffraction Pattern to Atomic Model: Structure Solution and Refinement

The collected reflection data contains the amplitudes of the structure factors, but the phase information is lost. Solving the "phase problem" is the central challenge in crystallography.

Workflow for Structure Solution and Refinement using the SHELX Suite

The SHELX suite of programs is the industry standard for small-molecule crystal structure solution and refinement.

  • Structure Solution (SHELXT): The .hkl and .ins (instruction) files are used as input for a direct methods program like SHELXT. This program uses statistical relationships between the reflection intensities to derive initial phase estimates and generate an initial electron density map. For small molecules, this process is often automated and highly successful. The output is a preliminary model of the structure.

  • Structure Refinement (SHELXL): The initial model is then refined against the experimental data using a least-squares minimization program like SHELXL. This iterative process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and site occupancy factors to improve the agreement between the observed and calculated structure factors.

  • Anisotropic Refinement: In the initial stages, atoms are typically modeled with isotropic displacement parameters (spherical). As the refinement converges, non-hydrogen atoms are refined anisotropically (ellipsoidal), which provides a more accurate model of their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are often not visible in the electron density map due to their low scattering power. They are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."

  • Absolute Structure Determination: For a chiral molecule like (S)-Acetamidomethyl-L-penicillamine HCl crystallizing in a non-centrosymmetric space group, it is crucial to determine the absolute configuration. This is achieved by analyzing the anomalous scattering effects in the diffraction data.[1] The Flack parameter is refined in SHELXL; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests that the inverted structure is correct.[2][3]

Expertise & Experience: The refinement process is not always straightforward. A skilled crystallographer will use chemical knowledge to apply appropriate restraints and constraints to the model, for example, to maintain sensible bond lengths and angles, especially for disordered parts of the structure.

Ensuring Quality and Accuracy: Structure Validation

The final step is to rigorously validate the refined crystal structure to ensure its quality and correctness. This is typically done using the PLATON software and the IUCr's checkCIF service.

Protocol 3: Structure Validation

  • Generate a CIF File: The final refinement in SHELXL produces a Crystallographic Information File (CIF). This is a standard text file format that contains all the information about the crystal structure and the diffraction experiment.[2]

  • Run checkCIF: Submit the CIF file to the online checkCIF server or use the validation tools within PLATON. The program performs a series of checks on the geometric and crystallographic data.

  • Interpret the Validation Report: The output is a report with a list of "ALERTS" categorized by severity (A, B, C, G).[4] Common alerts for organic salts may relate to hydrogen bonding, unusual bond lengths or angles, or potential missed symmetry.

  • Address ALERTS: Each ALERT should be carefully investigated. Some may indicate genuine errors in the model that need to be corrected through further refinement. Others may be a consequence of the specific chemistry of the molecule and can be explained in the CIF with a "validation response." For instance, a short intermolecular contact might be a valid hydrogen bond.

  • Disordered Solvent: If the crystal lattice contains disordered solvent molecules that cannot be modeled with discrete atoms, the SQUEEZE routine in PLATON can be used.[5][6] This procedure calculates the contribution of the disordered solvent to the diffraction pattern and subtracts it, often leading to a significant improvement in the refinement statistics.

Trustworthiness: The checkCIF process is a critical self-validating step. It provides an objective assessment of the quality of the crystal structure, ensuring that it meets the standards of the crystallographic community before publication or use in further research.

Data Presentation and Interpretation

A comprehensive crystal structure analysis concludes with the clear presentation of the key crystallographic data and a discussion of the structural features.

Crystallographic Data Summary

The following table summarizes the essential data that would be obtained from a successful crystal structure determination of (S)-Acetamidomethyl-L-penicillamine HCl.

Parameter Value
Chemical FormulaC₈H₁₇ClN₂O₃S
Formula Weight272.75
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Temperature (K)100(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Density (calculated) (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)e.g., 0.25 x 0.20 x 0.15
Theta range for data collection (°)e.g., 2.0 to 27.5
Reflections collectedTo be determined
Independent reflectionsTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]R1, wR2
R indices (all data)R1, wR2
Absolute structure parametere.g., 0.02(3)
Largest diff. peak and hole (e.Å⁻³)To be determined
Visualization of the Workflow and Molecular Structure

Visual aids are indispensable for understanding the complex relationships in crystallographic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Finalization Compound (S)-Acetamidomethyl- l-penicillamine HCl Powder Crystallization Crystallization (Slow Evaporation) Compound->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting Diffractometer Single-Crystal Diffractometer Mounting->Diffractometer DataCollection Data Collection (e.g., CrysAlisPro) Diffractometer->DataCollection Integration Data Integration & Scaling DataCollection->Integration HKL_File Reflection Data (.hkl file) Integration->HKL_File SHELXT Structure Solution (SHELXT) HKL_File->SHELXT InitialModel Initial Atomic Model SHELXT->InitialModel SHELXL Structure Refinement (SHELXL) InitialModel->SHELXL Iterative Refinement RefinedModel Refined Atomic Model SHELXL->RefinedModel CIF_File Crystallographic Information File (.cif) RefinedModel->CIF_File PLATON Validation (PLATON/checkCIF) CIF_File->PLATON FinalStructure Validated Crystal Structure PLATON->FinalStructure

Caption: Experimental workflow for the crystal structure analysis.

Caption: 2D representation of the ionic pair in (S)-Acetamidomethyl-L-penicillamine HCl.

Conclusion

The determination of the single-crystal X-ray structure of (S)-Acetamidomethyl-L-penicillamine HCl is a rigorous process that yields invaluable information for the fields of medicinal chemistry and drug development. By following a systematic and self-validating workflow, from meticulous crystallization to thorough data validation, researchers can obtain a precise and accurate three-dimensional atomic model. This guide has detailed the critical steps and underlying principles of this process, emphasizing the importance of experimental rationale and data integrity. The resulting crystal structure provides a definitive understanding of the molecule's conformation, stereochemistry, and intermolecular interactions, thereby enabling its informed application in the design and optimization of future therapeutic agents.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39 (6), 876-881. [Link]

  • Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71 (1), 9-18. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. (A foundational text on the principles of X-ray crystallography, including anomalous dispersion).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71 (1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65 (2), 148-155. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126 (41), 13335-13342. [Link]

  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the handling of disordered solvent regions in crystal structure refinements. Acta Crystallographica Section A, 46(3), 194-201. (Early work on handling disordered solvent, a precursor to the SQUEEZE method).
  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2 (3), 596-604. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. [Link]

Sources

An In-depth Technical Guide to (S)-Acetamidomethyl-l-penicillamine HCl: A Specialized Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-Acetamidomethyl-l-penicillamine hydrochloride, a specialized amino acid derivative crucial for the strategic design and synthesis of complex peptides. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, unique physicochemical properties, and its strategic applications in modern peptide chemistry, with a focus on leveraging its distinct steric and chemical characteristics.

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of peptide-based therapeutics and research, the ability to control three-dimensional structure is paramount to achieving desired biological activity, stability, and target specificity. While the 20 proteinogenic amino acids offer a vast chemical space, non-canonical amino acids provide unique tools to overcome common challenges such as proteolytic degradation and conformational ambiguity.

(S)-Acetamidomethyl-l-penicillamine HCl, a derivative of L-penicillamine (β,β-dimethylcysteine), is a prime example of such a tool. The core value of this building block lies in the gem-dimethyl group on its β-carbon. This feature introduces significant steric hindrance, which can be strategically employed to:

  • Induce Conformational Constraints: By restricting bond rotation, the penicillamine residue can guide peptide folding, favoring specific secondary structures like β-turns.

  • Enhance Proteolytic Stability: The bulky side chain can shield adjacent peptide bonds from enzymatic cleavage, prolonging the in-vivo half-life of a peptide.

  • Direct Disulfide Bond Formation: The steric bulk influences the kinetics and thermodynamics of disulfide bridging, allowing for regioselective control in peptides with multiple cysteine residues.

This guide will explore the practical synthesis and application of this versatile building block, providing both the foundational knowledge and procedural details necessary for its successful implementation in research and development.

Physicochemical and Structural Characteristics

(S)-Acetamidomethyl-l-penicillamine HCl is the hydrochloride salt of L-penicillamine in which the thiol side chain is protected by an acetamidomethyl (Acm) group. The L-configuration of penicillamine corresponds to the (S)-enantiomer. It is important to note that while D-penicillamine is the clinically used enantiomer for conditions like Wilson's disease due to the toxicity of L-penicillamine, the L-enantiomer is a valuable chiral building block for chemical synthesis.[1] The HCl salt form enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃S·HCl[2]
Molecular Weight 256.75 g/mol [2]
CAS Number 1330286-48-0[2]
Appearance White to off-white solidTypical Observation
Solubility Soluble in water and polar organic solvents like methanol and DMF.General Chemical Principles

The most common form of this building block used in solid-phase peptide synthesis (SPPS) is N-terminally protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, known as Fmoc-L-Pen(Acm)-OH .[3]

Property (Fmoc-L-Pen(Acm)-OH)ValueSource
Molecular Formula C₂₃H₂₆N₂O₅S[3]
Molecular Weight 442.5 g/mol [3]
CAS Number 201531-76-2[3]
Appearance White solid[3]
Optical Rotation [α]D²⁵ = -4 ± 2º (c=1 in MeOH)[3]

Synthesis and Purification

The synthesis of (S)-Acetamidomethyl-l-penicillamine HCl involves the selective S-alkylation of L-penicillamine with N-(hydroxymethyl)acetamide under acidic conditions. The subsequent introduction of an N-terminal protecting group, such as Fmoc or Boc, is required for its use in stepwise peptide synthesis.[4]

Experimental Protocol: Synthesis of (S)-Acetamidomethyl-l-penicillamine

This protocol describes a general procedure for the S-acetamidomethylation of L-penicillamine.

Materials:

  • L-Penicillamine

  • N-(hydroxymethyl)acetamide

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Hydrochloric acid (in a suitable solvent, e.g., dioxane)

Procedure:

  • Dissolution: Dissolve L-penicillamine in trifluoroacetic acid (TFA) at room temperature with stirring. TFA serves as both the solvent and the acidic catalyst.

  • Addition of Alkylating Agent: Add N-(hydroxymethyl)acetamide to the solution. The reaction is typically stirred at room temperature for several hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation and Washing: Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove residual TFA and unreacted reagents.

  • Drying: Dry the resulting white solid under vacuum.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of HCl in an organic solvent (e.g., 4M HCl in dioxane). The HCl salt can then be precipitated with diethyl ether, filtered, and dried.

  • Purification: The final product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification L_Pen L-Penicillamine Reaction S-Alkylation in TFA L_Pen->Reaction NHA N-(hydroxymethyl)acetamide NHA->Reaction Precipitation Precipitation (Diethyl Ether) Reaction->Precipitation 1. Reaction Filtration Filtration & Washing Precipitation->Filtration 2. Isolation Drying Drying Filtration->Drying 3. Drying Salt HCl Salt Formation Drying->Salt 4. Salt Formation Product (S)-Acetamidomethyl- l-penicillamine HCl Salt->Product Final Product

Caption: Workflow for the synthesis of (S)-Acetamidomethyl-l-penicillamine HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as the Fmoc-protected derivative, Fmoc-L-Pen(Acm)-OH , in Fmoc-based SPPS.[5] Its stability to the basic conditions (typically piperidine in DMF) used for N-terminal Fmoc deprotection makes it an ideal building block for assembling complex peptide chains.[6]

The Orthogonal Protection Scheme

The use of Fmoc-L-Pen(Acm)-OH exemplifies an orthogonal protection strategy, which is fundamental to modern peptide synthesis.

  • Nα-Fmoc group: Base-labile. Removed at every cycle of amino acid addition.

  • S-Acm group: Stable to the basic conditions of Fmoc removal and the standard acidic conditions of final peptide cleavage from the resin (e.g., using TFA). It requires specific reagents for its removal.[7]

This orthogonality ensures that the reactive thiol group of the penicillamine residue remains protected throughout the entire chain assembly process, preventing unwanted side reactions such as premature oxidation or disulfide scrambling.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Step Deprotection->Washing1 Coupling 2. Coupling (Fmoc-Pen(Acm)-OH + Activator) Washing1->Coupling Washing2 Washing Step Coupling->Washing2 Elongated_Peptide Elongated Peptide (N-terminal Fmoc) Washing2->Elongated_Peptide Repeat Repeat for next amino acid Elongated_Peptide->Repeat Repeat->Deprotection Next Cycle

Caption: Incorporation of Fmoc-L-Pen(Acm)-OH in a standard SPPS cycle.

Deprotection of the Acm Group and Disulfide Bond Formation

The removal of the S-Acm group is a critical final step, typically performed to unmask the thiol for subsequent disulfide bond formation. The choice of deprotection method depends on whether the desired outcome is a free thiol or the direct formation of a disulfide bridge.

Iodine-Mediated Oxidative Deprotection

The most common method for Acm removal is treatment with iodine (I₂). This reaction proceeds via an oxidative mechanism that simultaneously cleaves the Acm group and forms a disulfide bond between two thiol-containing residues.[8] This is particularly advantageous for forming cyclic peptides.[9]

Experimental Protocol: On-Resin Acm Deprotection and Cyclization

This protocol is suitable for forming an intramolecular disulfide bond in a peptide containing two Acm-protected residues (e.g., one Cys(Acm) and one Pen(Acm), or two Pen(Acm) residues) while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin with two S-Acm protected residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Methanol (MeOH) or aqueous acetic acid

  • Ascorbic acid solution (e.g., 1 M aqueous)

Procedure:

  • Resin Swelling: Swell the dried peptidyl-resin in DMF for at least 30 minutes.

  • Iodine Treatment: Prepare a solution of iodine (typically 10-fold molar excess relative to the peptide) in a suitable solvent system (e.g., DMF, MeOH, or aqueous acetic acid). The choice of solvent can influence reaction kinetics and minimize side reactions like iodination of sensitive residues (e.g., Tyrosine). Add the iodine solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 40-90 minutes. Monitor the progress by cleaving a small aliquot of the resin and analyzing by LC-MS.

  • Quenching and Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF. To remove excess iodine, wash the resin with a solution of ascorbic acid until the resin and filtrate are colorless.

  • Final Washes: Wash the resin sequentially with DMF and dichloromethane (DCM), and then dry under vacuum.

  • Cleavage: The now-cyclized peptide can be cleaved from the resin using a standard TFA-based cleavage cocktail.

The Influence of Penicillamine's Steric Hindrance

A key insight for drug development professionals is the steric effect of the penicillamine gem-dimethyl group on disulfide bond formation. Research has shown that under oxidizing conditions, the formation of mixed Cys-Pen disulfide bonds is often favored over Cys-Cys or Pen-Pen bonds .[10][11] This is because the bulky methyl groups disfavor the formation of a sterically crowded Pen-Pen disulfide, making the Cys-Pen linkage kinetically and thermodynamically preferable. This "orthogonal" pairing behavior can be exploited to direct the folding of peptides with multiple disulfide bridges, significantly reducing the formation of incorrect isomers and simplifying purification.[2]

Case Studies and Applications

The unique properties of (S)-Acetamidomethyl-l-penicillamine have been leveraged in the development of several important peptide analogs.

Case Study 1: Endothelin-1 Analogs

Endothelin-1 (ET-1) is a 21-amino acid peptide with two disulfide bonds (Cys¹-Cys¹⁵, Cys³-Cys¹¹). Random oxidation of the fully reduced peptide leads to a mixture of disulfide isomers. By replacing specific cysteine residues with penicillamine, researchers were able to direct the oxidative folding. For example, in an analog containing Pen¹, Cys³, Pen¹¹, and Cys¹⁵, the oxidation predominantly yielded the mixed Cys-Pen disulfide pairs (Cys³-Pen¹¹ and Cys¹⁵-Pen¹), leading to the desired biologically active isomer in a much higher ratio.[10] This demonstrates the power of penicillamine substitution as a synthetic tool to control regioisomeric disulfide formation.

Case Study 2: Oxytocin Analogs

The substitution of L-penicillamine for cysteine at position 1 in the peptide hormone oxytocin resulted in a potent antagonist of the oxytocin receptor.[12] This change from agonist to antagonist activity is attributed to the conformational constraints imposed by the gem-dimethyl group, which alters the peptide's three-dimensional structure and its interaction with the receptor. This highlights how a subtle modification using a penicillamine building block can dramatically alter the pharmacological profile of a peptide.

Conclusion

(S)-Acetamidomethyl-l-penicillamine HCl is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its inherent steric bulk provides a powerful handle to control peptide conformation, enhance stability, and direct complex disulfide bond formation. By understanding the principles behind its synthesis, incorporation into peptides, and the nuances of its deprotection, researchers can unlock new possibilities in the design of sophisticated peptide therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to encourage and facilitate the application of this unique building block in advancing the frontiers of drug discovery and development.

References

  • Hunt, J. T., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research, 42(3), 249-258. (URL: [Link])

  • García-Echeverría, C., et al. (1990). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(5), 434-440. (URL: [Link])

  • Amino Acid Sidechain Deprotection. Aapptec. (URL: [Link])

  • Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio. (URL: [Link])

  • Zheng, C., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15082-15085. (URL: [Link])

  • Penicillamine hydrochloride. PubChem. (URL: [Link])

  • Optimizing the removal of an ACM protecting group. Biotage. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. (URL: [Link])

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. (URL: [Link])

  • Pretsch, E., et al. (2009).
  • Boc-S-acetamidomethyl-L-penicillamine. PubChem. (URL: [Link])

  • Mandal, K., et al. (2021). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 26(6), 1569. (URL: [Link])

  • Barany, G., & Merrifield, R. B. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Wu, W. N., & Mas-Bousquet, L. (1990). Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides. Biochemical Pharmacology, 40(6), 1337-1344. (URL: [Link])

  • Zheng, C., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15082–15085. (URL: [Link])

  • Liu, Z., et al. (2022). Improved synthesis of bioactive L-penicillamine via an economical and environment-friendly route. Research on Chemical Intermediates, 48, 2345–2357. (URL: [Link])

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data... MDPI. (URL: [Link])

  • 1 H NMR and 13 C NMR data for compounds 1 and 7. ResearchGate. (URL: [Link])

  • Mondelli, R., & Golding, B. T. (1979). Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. Journal of Pharmaceutical Sciences, 68(1), 64-69. (URL: [Link])

  • Penicillamine. Cheméo. (URL: [Link])

  • Lebl, M., et al. (1983). Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. Journal of Medicinal Chemistry, 26(9), 1349-1351. (URL: [Link])

Sources

An In-depth Technical Guide to the Biological Activity and Screening of (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of (S)-Acetamidomethyl-l-penicillamine HCl, a derivative of the well-characterized amino acid, penicillamine. Given the therapeutic precedent of penicillamine and the unique chemical attributes of the S-acetamidomethyl (Acm) modification, this document outlines a strategic, multi-tiered screening cascade. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental decision. We will delve into the compound's physicochemical properties, its potential mechanisms of action, and provide detailed, field-proven protocols for a suite of primary and secondary screening assays.

Introduction: Unpacking the Therapeutic Potential

(S)-Acetamidomethyl-l-penicillamine HCl is a structurally intriguing molecule, wedding the L-isostere of penicillamine with an S-acetamidomethyl (Acm) protecting group. Penicillamine itself is a cornerstone therapeutic, primarily as its D-enantiomer, with established roles in copper chelation for Wilson's disease, immunomodulation in rheumatoid arthritis, and prevention of cystine kidney stones.[1][2] The thiol (-SH) group of penicillamine is the lynchpin of its activity, participating in metal chelation, disulfide exchange, and interactions with biological nucleophiles.[3][4]

The introduction of the Acm group at the sulfur atom fundamentally alters the molecule's reactivity. The Acm group is known to be stable under most physiological conditions, including acidic and basic environments, and is not readily cleaved enzymatically.[5][6] Its removal typically requires specific chemical intervention, such as treatment with iodine or heavy metal salts like mercury(II) acetate.[5][7] This stability is a critical consideration for any screening strategy, as it implies that (S)-Acetamidomethyl-l-penicillamine HCl will likely exhibit a biological profile distinct from that of free penicillamine, rather than acting as a simple prodrug. The L-configuration of the penicillamine backbone also warrants careful consideration, as L-penicillamine is known to have toxic properties, including the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[8]

This guide, therefore, proposes a screening cascade designed to elucidate the intrinsic biological activity of the intact molecule, while also considering its potential as a tool compound in specific chemical biology contexts.

Physicochemical Characterization: The Foundation of Screening

A thorough understanding of a compound's physicochemical properties is paramount for the design of meaningful biological assays and the interpretation of their results.

PropertyValue/InformationSignificance in Screening
Molecular Formula C8H16N2O3S·HClDefines the exact chemical composition.
Molecular Weight 256.75 g/mol Important for molar concentration calculations.[9]
Stereochemistry (S)-isomer (L-penicillamine backbone)The stereochemistry is critical, as the L-isomer of penicillamine is known to be toxic.[8]
Solubility Penicillamine is freely soluble in water.[10][11] The Acm group may increase lipophilicity.[12]Solubility must be determined in assay buffers to avoid precipitation. A stock solution in DMSO is recommended for most biological assays.
pKa Penicillamine has pKa values of ~1.8 (carboxyl), ~7.9 (amino), and ~10.5 (thiol).[11][13]The Acm-protected thiol will not have a pKa in the physiological range. The carboxyl and amino groups will dictate the charge state of the molecule at physiological pH.
LogP The LogP of D-penicillamine is -1.78.[8]The Acm group is expected to increase the LogP value, making the molecule more lipophilic than its parent compound. This may affect cell permeability.
Chemical Stability The Acm group is stable to acid and base; requires specific reagents for cleavage.[5][6]The compound can be considered stable in most standard assay conditions.

Proposed Screening Cascade: A Multi-faceted Approach

The proposed screening strategy is designed to first establish a baseline of biological activity and cytotoxicity, followed by more targeted assays based on the known pharmacology of penicillamine and related thiol compounds.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic & Target-Based Screening cluster_2 Tier 3: Advanced Characterization A Compound Acquisition & QC (S)-Acetamidomethyl-l-penicillamine HCl B Cytotoxicity Profiling (e.g., MTT Assay) A->B Primary Assays C Broad Spectrum Antioxidant Screening (e.g., DPPH Assay) A->C Primary Assays D Metal Chelation Assays (Fe²⁺ and Cu²⁺) B->D If non-toxic at relevant concentrations E PLP-Dependent Enzyme Inhibition (e.g., ALT/AST Assay) B->E If non-toxic at relevant concentrations C->D If antioxidant activity is observed F Cellular Thermal Shift Assay (CETSA) D->F Target Identification E->F Target Identification G Immunomodulatory Assays E->G Pathway Analysis H In vivo Toxicity & Efficacy Models F->H Lead Validation G->H Lead Validation

Caption: Proposed screening cascade for (S)-Acetamidomethyl-l-penicillamine HCl.

Detailed Experimental Protocols

Tier 1: Foundational Screening

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][10][14] Given the known toxicity of L-penicillamine, establishing the cytotoxic profile of its Acm-protected derivative is a critical first step.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-Acetamidomethyl-l-penicillamine HCl in sterile DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Rationale: Thiol-containing compounds are known for their antioxidant properties.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

    • Test Compound: Prepare a dilution series of (S)-Acetamidomethyl-l-penicillamine HCl in methanol (e.g., 10-1000 µg/mL).

    • Positive Control: Prepare a dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilutions, positive control, or methanol (as a blank).

    • Add 150 µL of the DPPH solution to all wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Tier 2: Mechanistic & Target-Based Screening

Rationale: Penicillamine is a well-known metal chelator.[1] This assay determines if the Acm-protected derivative retains the ability to chelate pro-oxidant metal ions like Fe²⁺. The assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions.

G cluster_0 Assay Principle cluster_1 With Chelator A Fe²⁺ + Ferrozine B Violet Complex (Absorbance at 562 nm) A->B Binding C Fe²⁺ + Chelator (Test Compound) D Fe²⁺-Chelator Complex C->D Chelation E Reduced Violet Complex Formation (Lower Absorbance) D->E

Caption: Workflow for the Ferrous Ion (Fe²⁺) Chelating Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a dilution series of (S)-Acetamidomethyl-l-penicillamine HCl in buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.

    • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.

    • Positive Control: Prepare a dilution series of EDTA.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound, positive control, or buffer (for control).

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells and mix. Incubate for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution to all wells.

    • Mix thoroughly and incubate in the dark for 10 minutes.[16]

  • Absorbance Reading: Measure the absorbance at 562 nm.

  • Data Analysis: Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value from the dose-response curve.

Rationale: L-penicillamine is known to interfere with pyridoxal-5'-phosphate (PLP) metabolism.[8] Screening for inhibition of a PLP-dependent enzyme like ALT can reveal potential off-target effects or a novel mechanism of action.

Step-by-Step Methodology:

This protocol is adapted from commercially available ALT activity assay kits.[1]

  • Reagent Preparation (as per a commercial kit, e.g., Sigma-Aldrich MAK052):

    • ALT Assay Buffer: Provided in the kit.

    • ALT Substrate: Reconstitute as directed.

    • ALT Enzyme Mix: Reconstitute as directed.

    • Pyruvate Standard: For generating a standard curve.

    • Test Compound: Prepare a dilution series in ALT Assay Buffer.

  • Assay Procedure:

    • Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and the kit's colorimetric or fluorometric probe.

    • In a 96-well plate, add the test compound dilutions.

    • Add a constant amount of purified ALT enzyme to each well (except for the no-enzyme control).

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the Master Reaction Mix to all wells.

  • Kinetic Reading: Immediately measure the absorbance (e.g., 570 nm) or fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.[1][16]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Data Interpretation and Next Steps

The results from this screening cascade will provide a comprehensive initial profile of (S)-Acetamidomethyl-l-penicillamine HCl.

  • High Cytotoxicity (Low IC₅₀): If the compound is highly cytotoxic, further investigation may be limited to its potential as a cytotoxic agent, or it may be deprioritized.

  • Significant Antioxidant or Chelation Activity: Positive results in these assays would warrant further investigation into the mechanism, potentially using more advanced techniques like the ORAC assay for antioxidant capacity or Isothermal Titration Calorimetry (ITC) for metal binding affinity.

  • Enzyme Inhibition: Inhibition of ALT would be a significant finding, suggesting a potential interaction with PLP-dependent enzymes. This could be followed up with assays against a panel of other PLP-dependent enzymes to determine selectivity.

Positive "hits" from this initial screen would justify progression to Tier 3 activities, including target identification studies (e.g., CETSA), investigation of immunomodulatory effects in relevant cell-based assays, and eventually, in vivo studies to assess toxicity and efficacy.

Conclusion

(S)-Acetamidomethyl-l-penicillamine HCl represents a molecule with a complex but potentially rewarding biological profile. Its structural relationship to a known therapeutic agent, combined with the chemical stability of the Acm group, necessitates a carefully considered and systematic screening approach. The multi-tiered cascade outlined in this guide provides a robust framework for elucidating its biological activity, from broad initial profiling to more targeted, mechanistic studies. By adhering to these rigorous, well-rationalized protocols, researchers can effectively navigate the early stages of discovery and unlock the therapeutic potential of this unique compound.

References

  • Pfaff, A. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4150240A - Method for preparing d-penicillamine and salts thereof.
  • PubChem. (n.d.). Penicillamine. Available at: [Link]

  • Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology and Industrial Health. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Available at: [Link]

  • Merck Index. (n.d.). Penicillamine. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 1. (1991). Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2016). AST Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Penicillamine. In StatPearls. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (Reitman-Frankel Method). Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • PLOS. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Available at: [Link]

  • PubMed. (1990). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. Available at: [Link]

  • ResearchGate. (2025). Penicillamine: Physical Profile. Available at: [Link]

  • ID Labs. (2011). IDTox™ Alanine Transaminase (ALT) Enzyme Assay Kit. Available at: [Link]

  • PubChem. (n.d.). D-Penicillamine disulfide. Available at: [Link]

  • University of Southern Denmark. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available at: [Link]

  • The University of Melbourne. (n.d.). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Available at: [Link]

Sources

suppliers and purchasing options for research-grade (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Peptide Chemistry

Executive Summary

(S)-Acetamidomethyl-L-penicillamine hydrochloride (H-Pen(Acm)-OH·HCl) is a specialized, non-proteinogenic amino acid derivative critical for the synthesis of conformationally constrained peptides. Unlike standard Cysteine, Penicillamine (


-dimethylcysteine) introduces significant steric bulk via geminal dimethyl groups, forcing peptide backbones into specific secondary structures such as 

-turns.[1]

The Acetamidomethyl (Acm) protecting group provides crucial orthogonality in Solid-Phase Peptide Synthesis (SPPS). It remains stable under acidic conditions (TFA/HF) used to cleave standard protecting groups (Boc/Fmoc) and resins, allowing for the post-cleavage, regioselective formation of disulfide bridges. This guide outlines the procurement landscape, quality validation, and experimental protocols for utilizing this compound in high-fidelity research.

Chemical Profile & Specifications

To ensure reproducibility, purchasing specifications must be rigorous. The presence of the hydrochloride salt indicates the free


-amine, making this compound a primary building block for N-terminal functionalization or further protection (e.g., Fmoc-protection).
AttributeSpecification
Chemical Name (S)-Acetamidomethyl-L-penicillamine hydrochloride
Common Abbreviations H-Pen(Acm)-OH·HCl, H-L-Pen(Acm)-OH·HCl
CAS Number 1330286-48-0
Molecular Formula

Molecular Weight 256.75 g/mol (Salt); 220.29 g/mol (Free Base)
Chiral Purity

(L-isomer)
Chemical Purity

(HPLC)
Solubility Soluble in water, methanol, DMSO
Appearance White to off-white crystalline powder

Critical Note: Do not confuse with H-Cys(Acm)-OH·HCl (CAS 28798-28-9).[2] The lack of


-methyl groups in Cysteine radically alters the folding kinetics and steric profile of the final peptide.

Procurement Landscape & Supplier Analysis

The market for H-Pen(Acm)-OH·HCl is bifurcated into Catalog Suppliers (immediate stock, higher cost) and Custom Synthesis Houses (lead time, bulk scalability).

Tier 1: Validated Catalog Suppliers

These vendors typically provide full Certificates of Analysis (CoA) including HPLC, MS, and Optical Rotation data.

  • Sigma-Aldrich (MilliporeSigma): High reliability, global distribution. Often lists under "Penicillamine derivatives."

  • Bachem: The gold standard for peptide reagents. While they focus on Fmoc-derivatives, they are a primary source for the HCl salt upon request.

  • BOC Sciences: Specializes in protected amino acids; confirmed supplier for CAS 1330286-48-0.

Tier 2: Specialty & Bulk Suppliers

Best for scale-up (>50g) or when specific salt forms are required.

  • Amadis Chemical: Lists specific inventory for the HCl salt.[3]

  • Chem-Impex International: Excellent source for the Fmoc-protected variant (Fmoc-Pen(Acm)-OH, CAS 201531-76-2), but frequently stocks the H-Pen precursor for custom orders.

Procurement Decision Logic

Use the following logic to select the appropriate sourcing channel based on your project phase.

ProcurementLogic Start Determine Requirement Scale Scale Needed? Start->Scale Small < 5 Grams (Discovery) Scale->Small Large > 10 Grams (Pre-clinical) Scale->Large Catalog Tier 1 Catalog (Sigma, Bachem) Small->Catalog Speed Priority Purity Chiral Purity Critical? Large->Purity Purity->Catalog Risk Aversion Custom Custom Synthesis (BOC, Amadis) Purity->Custom Cost Efficiency Validation In-House QC Required: 1. qNMR 2. Chiral HPLC Catalog->Validation Custom->Validation

Figure 1: Strategic sourcing decision tree for research-grade Penicillamine derivatives.

Technical Utilization & Protocols

Stability and Handling

The Acm group renders the thiol stable to:

  • Acids: 100% TFA, HF, HBr/AcOH.

  • Bases: Dilute piperidine (used in Fmoc removal).

  • Storage: Hygroscopic. Store at -20°C under Argon/Nitrogen. Desiccate before weighing.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Pen(Acm)-OH·HCl is typically converted to Fmoc-Pen(Acm)-OH before use in SPPS to prevent N-terminal side reactions.

Protocol: In-Situ Fmoc Protection (If purchasing HCl salt)

  • Dissolve H-Pen(Acm)-OH·HCl (1 eq) in

    
     / Dioxane (1:1).
    
  • Add Fmoc-OSu (1.1 eq) at 0°C. Stir 1h, then warms to RT (overnight).

  • Acidify to pH 2, extract with Ethyl Acetate.

  • Yields Fmoc-Pen(Acm)-OH ready for coupling.

Coupling Note: Due to the


-dimethyl steric hindrance, standard coupling (DIC/HOBt) may be sluggish.
  • Recommendation: Use HATU/HOAt or COMU with extended coupling times (2x 1 hour) and double coupling.

Regioselective Disulfide Formation (Acm Removal)

The primary utility of Acm is its orthogonality. It allows you to form a first disulfide bond (e.g., Cys-Cys) using air/DMSO oxidation while Pen(Acm) remains protected. Subsequently, the Pen(Acm) group is activated to form a second bridge (Pen-Cys or Pen-Pen).

Method: Iodine-Mediated Deprotection & Cyclization This "one-pot" reaction removes the Acm group and simultaneously oxidizes the thiols to a disulfide.

  • Dissolution: Dissolve the peptide (0.1–0.5 mM) in Aqueous Acetic Acid (50%) or MeOH/H2O.

  • Oxidation: Add Iodine (

    
    , 10 eq) in MeOH.
    
  • Reaction: Stir vigorously for 30–60 mins. The solution should remain dark brown (excess iodine).

  • Quenching: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless.

  • Purification: Lyophilize and purify via RP-HPLC.

Mechanism of Action: The Iodine attacks the sulfur of the Acm group, forming a sulfenyl iodide intermediate. This highly reactive intermediate is then attacked by a second free thiol (or another Acm-protected sulfur) to form the disulfide bond.

AcmMechanism Substrate Peptide-S-Acm Intermediate [Peptide-S-I] Sulfenyl Iodide Substrate->Intermediate Electrophilic Attack Iodine + I2 (Oxidation) Iodine->Intermediate Product Peptide-S-S-R (Disulfide) Intermediate->Product Nucleophilic Attack Byproduct Acetamide Byproduct Intermediate->Byproduct Attack + Second Thiol (R-SH or R-S-Acm) Attack->Product

Figure 2: Mechanism of Iodine-mediated Acm removal and simultaneous disulfide formation.

Quality Assurance: Validating Your Purchase

Upon receipt of the material, perform the following validation steps to ensure "Research-Grade" quality.

  • 1H-NMR (D2O):

    • Look for the Acm singlet (

      
       ppm, 
      
      
      
      ).
    • Look for the Gem-dimethyl singlets (

      
       ppm, 
      
      
      
      ).
    • Verify the absence of solvent peaks (Dioxane/Ether) which can interfere with weight calculations.

  • LC-MS:

    • Confirm Mass:

      
       (Free base).
      
    • Check for the dimer (disulfide) impurity, which forms if the material was exposed to air/moisture.

References

  • García-Echeverría, C., et al. (1990). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. Int J Pept Protein Res. 35(5):434-40.[4]

  • Albericio, F., et al.Protection of Cysteine and Penicillamine in Solid Phase Peptide Synthesis. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • PubChem. Compound Summary: Boc-S-acetamidomethyl-L-penicillamine (Related Derivative). Retrieved from [Link]

Sources

Methodological & Application

application of (S)-Acetamidomethyl-l-penicillamine HCl as a cysteine protease inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (S)-Acetamidomethyl-l-penicillamine HCl in the Design of Constrained Cysteine Protease Inhibitors Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary

Product: (S)-Acetamidomethyl-l-penicillamine Hydrochloride (H-Pen(Acm)-OH·HCl) Primary Application: Synthesis of conformationally constrained peptide-based cysteine protease inhibitors.

(S)-Acetamidomethyl-l-penicillamine HCl is a specialized non-proteinogenic amino acid derivative critical for the engineering of high-affinity protease inhibitors. Unlike standard cysteine, the penicillamine scaffold possesses gem-dimethyl groups at the


-carbon.[1] When incorporated into peptide sequences, these groups impose severe steric constraints (the "Gem-Dimethyl Effect"), locking the peptide into bioactive conformations (e.g., 

-turns) that mimic the natural substrate loops recognized by cysteine proteases such as Cathepsin B, L, and Caspases.

The acetamidomethyl (Acm) protection is orthogonal to standard Fmoc/tBu strategies, allowing for the precise, directed formation of intramolecular disulfide bridges—a requisite for creating stable, cyclic peptide inhibitors that resist premature proteolytic degradation.

Scientific Background: The Mechanistic Basis

The Challenge of Cysteine Protease Inhibition

Cysteine proteases (CPs) utilize a catalytic triad (Cys-His-Asn) to cleave peptide bonds. Effective inhibitors often mimic the substrate's loop structure to occupy the active site (S1-S4 subsites) without being cleaved, or they position a "warhead" (electrophile) to react with the catalytic cysteine thiol.

Linear peptide inhibitors suffer from:

  • Entropic Penalty: High flexibility reduces binding affinity.

  • Proteolytic Instability: Rapid degradation by non-target proteases.

The Solution: Penicillamine Constraints

Incorporating (S)-Pen(Acm) addresses these issues via two mechanisms:

  • Conformational Locking: The bulky

    
    -methyl groups restrict the 
    
    
    
    torsion angle, forcing the peptide backbone into a stable turn conformation that fits the protease active site cleft.
  • Directed Cyclization: The Acm group allows the researcher to selectively form a disulfide bond between the Penicillamine residue and a Cysteine residue elsewhere in the chain. This creates a "stapled" cyclic peptide with enhanced metabolic stability and potency.

InhibitorDesign Linear Linear Peptide Substrate (Flexible, Unstable) PenInc Incorporate (S)-Pen(Acm) (SPPS) Linear->PenInc Design Cyclization Iodine Oxidation (Remove Acm -> Disulfide) PenInc->Cyclization Synthesis Constrained Cyclic Pen-Cys Inhibitor (Rigid, High Affinity) Cyclization->Constrained Folding Inhibition Protease Active Site Blockade (Ki < 10 nM) Constrained->Inhibition Application

Figure 1: Workflow for converting flexible substrates into rigid inhibitors using S-Acm-L-Pen.

Material Specifications & Preparation

PropertySpecification
Chemical Name (S)-2-Amino-3-[(acetylamino)methylthio]-3-methylbutanoic acid hydrochloride
Abbreviation H-Pen(Acm)-OH·HCl
Molecular Weight 220.29 (free base) + 36.46 (HCl)
Solubility Soluble in Water, Methanol, DMF (moderate)
Storage -20°C, Desiccated (Hygroscopic)
Stability Acm group is stable to TFA (Acid) and Piperidine (Base).

Reagent Preparation:

  • Stock Solution: Dissolve 100 mM in dry DMF or NMP for coupling reactions. If solubility is poor due to the HCl salt, add 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the salt immediately prior to coupling.

Experimental Protocols

Protocol A: Incorporation into Peptide Sequence (SPPS)

Objective: To synthesize a linear precursor peptide containing the Pen(Acm) residue.

Reagents:

  • Resin: Rink Amide MBHA (for C-terminal amides).

  • Coupling Agents: HATU or PyBOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Fmoc-Pen(Acm)-OH (or H-Pen(Acm)-OH coupled with free N-terminus).

Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group from the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Coupling Pen(Acm):

    • Note: Penicillamine is sterically hindered. Standard coupling times must be extended.

    • Mix Fmoc-Pen(Acm)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours (vs. standard 45 min).

    • Double Coupling: Repeat the coupling step to ensure 100% incorporation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Chain Elongation: Continue synthesis. Ensure a Cysteine(Trt) or another Pen(Acm) is placed at the desired distance to form the loop.

Protocol B: Site-Specific Cyclization (Disulfide Formation)

Objective: To remove the Acm group and form a disulfide bridge simultaneously, creating the constrained inhibitor.

Mechanism: Iodine (


) acts as a mild oxidant that displaces the Acm group and facilitates direct disulfide formation between a free thiol (Cys) and the Acm-protected thiol (Pen), or two Acm-protected thiols.

Procedure:

  • Cleavage from Resin: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes acid-labile groups (Trt, Boc) but leaves the Acm group intact .

  • Ether Precipitation: Precipitate peptide in cold diethyl ether; centrifuge and dry.

  • Cyclization Reaction:

    • Dissolve the linear peptide (0.5 mg/mL) in Acetic Acid/Water (4:1 v/v) or Methanol. Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Add 10 equivalents of Iodine (

      
      )  (dissolved in Methanol).
      
    • Stir vigorously at Room Temperature for 30–60 minutes.

    • Monitoring: The reaction is complete when the yellow iodine color persists (indicating excess oxidant) and HPLC shows a shift in retention time (cyclic peptides typically elute earlier than linear precursors).

  • Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless.

  • Purification: Purify the cyclic inhibitor via RP-HPLC (C18 column).

Protocol C: Cysteine Protease Inhibition Assay

Objective: Validate the inhibitory potency (


) of the newly synthesized Pen-constrained peptide against Cathepsin B.

Reagents:

  • Enzyme: Recombinant Human Cathepsin B.

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.

Procedure:

  • Activation: Incubate Cathepsin B in the assay buffer (with DTT) for 15 min at 37°C to activate the active site cysteine.

  • Inhibitor Incubation: Add the Pen(Acm)-derived cyclic peptide (serial dilutions: 1 nM to 10

    
    M) to the wells. Incubate for 15 min.
    
  • Substrate Addition: Add Z-Arg-Arg-AMC (final conc. 50

    
    M).
    
  • Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm) every 1 minute for 30 minutes.

  • Analysis: Plot the slope (RFU/min) vs. Inhibitor Concentration. Calculate

    
     using non-linear regression.
    

Data Analysis & Troubleshooting

Comparative Potency (Example Data)

The following table illustrates the expected impact of Pen-constraints on inhibitor potency.

Inhibitor TypeSequenceKi (nM)Stability (

in Serum)
Linear Control Ac-Cys-Gly-Phe-Gly-Cys-NH2450< 10 min
Cys-Cys Cyclic Ac-C -Gly-Phe-Gly-C -NH2852 hours
Pen-Cys Cyclic Ac-Pen -Gly-Phe-Gly-C -NH212 > 24 hours

Note: The Pen-Cys analog shows superior potency due to the gem-dimethyl rigidification of the loop.

Troubleshooting Guide
  • Problem: Incomplete coupling of Pen(Acm).

    • Root Cause:[][3][4][5] Steric hindrance of gem-dimethyl groups.

    • Solution: Use microwave-assisted synthesis (50°C, 10 min) or switch to stronger activators like HATU/HOAt.

  • Problem: Polymerization during cyclization.

    • Root Cause:[][3][4][5] Peptide concentration too high.

    • Solution: Dilute reaction to < 0.2 mg/mL. Perform dropwise addition of iodine.

  • Problem: Acm group not removing.

    • Root Cause:[][3][4][5] Old Iodine source or insufficient reaction time.

    • Solution: Ensure Iodine solution is fresh. If Acm is stubborn, use Thallium(III) trifluoroacetate (highly toxic, use caution) as an alternative oxidant.

References

  • Hruby, V. J., et al. (1990). "Design of conformationally constrained amino acids and peptides." Biochemical Journal, 268(2), 249–262. Link

  • Muttenthaler, M., et al. (2010). "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." Journal of the American Chemical Society, 132(49), 17476–17484. Link

  • BenchChem. (2024). "Fmoc-Pen(Acm)-OH Technical Guide and Applications." BenchChem Product Resources. Link

  • Boc Sciences. (2024). "S-Acetamidomethyl-L-cysteine hydrochloride in Peptide Synthesis." Boc Sciences Application Notes.

  • García-Echeverría, C. (2002). "Peptide and Peptide-like Inhibitors of Cysteine Proteases." Current Medicinal Chemistry, 9(9), 941-969. Link

Sources

Application Note: A Validated RP-HPLC Method for the Quantification and Purity Assessment of (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analytical detection and quantification of (S)-Acetamidomethyl-l-penicillamine HCl, a critical thiol-protected amino acid derivative used in pharmaceutical research and peptide synthesis. We detail a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The narrative emphasizes the scientific rationale behind methodological choices, from mobile phase composition to column chemistry. Included are detailed, step-by-step protocols for assay quantification, system suitability, and a complete method validation strategy compliant with International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals seeking a reliable, field-proven methodology for ensuring the identity, purity, and quality of this important compound.

Introduction and Core Principles

(S)-Acetamidomethyl-l-penicillamine HCl is a derivative of L-penicillamine where the highly reactive thiol (sulfhydryl) group is protected by an acetamidomethyl (Acm) moiety. This protection is essential in synthetic chemistry, particularly in solid-phase peptide synthesis, as it prevents unwanted disulfide bond formation while allowing for selective deprotection under specific conditions.[3][4] The integrity and purity of this raw material are paramount, as impurities can lead to the generation of undesired side-products, impacting the yield, purity, and biological activity of the final therapeutic agent.

The accurate quantification of (S)-Acetamidomethyl-l-penicillamine HCl necessitates an analytical method that is not only precise and accurate but also specific enough to distinguish the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

Chosen Analytical Technique: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this application. The rationale is threefold:

  • Applicability: (S)-Acetamidomethyl-l-penicillamine HCl is a moderately polar organic molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Specificity: The high resolving power of HPLC allows for the separation of structurally similar compounds, which is crucial for impurity profiling.

  • Detection: Although the molecule lacks a strong, extended chromophore, the amide and carbonyl groups within its structure allow for sufficient ultraviolet (UV) absorbance at lower wavelengths (typically 200-220 nm) for sensitive detection and quantification.

This document provides a complete framework for implementing and validating such a method.

Recommended HPLC Method for Quantification (Assay)

This section outlines the instrumentation, materials, and protocols for the quantitative analysis of (S)-Acetamidomethyl-l-penicillamine HCl.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 stationary phase column is recommended. A typical choice would be a Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reference Standard: Well-characterized (S)-Acetamidomethyl-l-penicillamine HCl (Purity ≥ 99.5%).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, ortho-phosphoric acid (ACS grade), and reagent-grade water (Type I, 18.2 MΩ·cm).

Optimized Chromatographic Conditions

The following conditions have been optimized to provide a sharp, symmetrical peak for the main analyte with a reasonable retention time.

ParameterRecommended ConditionRationale
Stationary Phase C18 (e.g., Waters XBridge)Provides excellent hydrophobic retention for the analyte.
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions offering high efficiency and good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH protonates the carboxylic acid and amine, ensuring a single ionic state and sharp peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent that provides good elution strength.
Gradient Program IsocraticFor a simple assay, an isocratic elution is often sufficient and more robust. A starting point is 85:15 (A:B).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmProvides high sensitivity for the peptide-like bonds in the molecule.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.
Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of ortho-phosphoric acid to 1000 mL of reagent-grade water. Mix thoroughly and degas.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the (S)-Acetamidomethyl-l-penicillamine HCl reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Mix until fully dissolved.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Reference Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the (S)-Acetamidomethyl-l-penicillamine HCl sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly and filter through a 0.45 µm syringe filter if necessary.

Protocol 2: System Suitability Testing (SST)

Causality: Before any sample analysis, the performance of the chromatographic system must be verified. SST ensures that the system is operating within acceptable parameters to generate reliable data.[5]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the predefined acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Measures the precision and reproducibility of the injector and detector.

Protocol 3: Quantification Procedure

  • Confirm that all SST criteria have been met.

  • Inject the prepared Sample Solution(s) in duplicate.

  • Calculate the concentration of (S)-Acetamidomethyl-l-penicillamine HCl in the sample using the peak areas from the chromatograms.

Calculation:

Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Where:

  • AreaSample = Average peak area of the analyte in the sample injections.

  • AreaStandard = Average peak area of the analyte in the standard injections.

  • ConcStandard = Concentration of the Working Standard Solution (mg/mL).

  • ConcSample = Concentration of the Sample Solution (mg/mL).

  • PurityStandard = Purity of the reference standard (as a percentage).

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution SST Perform System Suitability Test (SST) Prep_Standard->SST Prep_Sample Prepare Sample Solution Analyze_Sample Inject Sample Prep_Sample->Analyze_Sample Equilibrate->SST Check_SST Verify SST Criteria SST->Check_SST Integrate Integrate Peaks Analyze_Sample->Integrate Check_SST->Equilibrate SST Fail Check_SST->Analyze_Sample SST Pass Calculate Calculate Assay (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC quantification of (S)-Acetamidomethyl-l-penicillamine HCl.

Analytical Method Validation Protocol (ICH Q2(R2))

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[6] It is a cornerstone of pharmaceutical quality assurance. The following protocols are based on the ICH Q2(R2) guidelines.[2][7]

Validation_Components cluster_precision Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core components of analytical method validation as per ICH guidelines.

Specificity (Stability-Indicating)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Perform forced degradation studies on the sample. Expose the sample solution (e.g., 1 mg/mL) to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 105 °C for 48 hours (solid state).

      • Photolytic Stress: UV/Vis light exposure for 7 days.

    • Analyze the stressed samples alongside an unstressed sample.

    • Use a PDA detector to assess peak purity of the main analyte peak in all chromatograms.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and demonstrates spectral purity (purity angle < purity threshold).

Linearity
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol (Spiked Recovery):

    • Prepare a placebo mixture (if applicable) or use a low-concentration sample.

    • Spike the mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the reference standard.

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[8]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte in a sample that can be quantified with acceptable precision and accuracy.

  • Protocol (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject six preparations at this concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria: The method's LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).[8]

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the method, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase pH (± 0.2 units).

      • Mobile Phase Composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the peak area should not change significantly.

Alternative and Complementary Techniques

While RP-HPLC-UV is the workhorse for routine quality control, other techniques provide valuable, complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. By coupling the HPLC to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the analyte and any co-eluting impurities. This is invaluable during forced degradation studies and for characterizing unknown peaks in a chromatogram.[9][10] An electrospray ionization (ESI) source in positive ion mode is typically effective for this molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation and confirmation of the bulk (S)-Acetamidomethyl-l-penicillamine HCl material, verifying its identity against a reference standard.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient means for the quantification and purity assessment of (S)-Acetamidomethyl-l-penicillamine HCl. The protocols for analysis and validation are grounded in established scientific principles and adhere to global regulatory expectations as outlined by the ICH.[11] Proper implementation of this method, including rigorous system suitability testing and full method validation, will ensure the generation of high-quality, defensible data, which is essential for advancing pharmaceutical development and maintaining product quality.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Cencora. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • PubMed. (2020, November 15). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Available at: [Link]

  • ResearchGate. (2025, August 6). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs | Request PDF. Available at: [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 034 Analysis of penicillin analogs using LC-MS. Available at: [Link]

  • SciSpace. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Available at: [Link]

Sources

material safety data sheet (MSDS) for (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for (S)-Acetamidomethyl-L-penicillamine Hydrochloride (H-Pen(Acm)-OH[1]·HCl). It bridges the gap between regulatory safety data (SDS) and practical laboratory application, designed specifically for researchers in peptide chemistry and drug discovery.

Part 1: Chemical Identity & Safety Profile (SDS Integration)

1.1 Substance Identification
Parameter Technical Detail
Chemical Name (S)-2-Amino-3-(acetamidomethylthio)-3-methylbutanoic acid hydrochloride
Common Name H-Pen(Acm)-OH[1]·HCl
CAS Number 1330286-48-0 (HCl salt); Note: 129972-45-8 refers to the Boc-derivative
Molecular Formula C₈H₁₆N₂O₃S[1][2] · HCl
Molecular Weight 256.75 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMF; Slightly soluble in Ethanol.[1][3]
Storage +2°C to +8°C (Refrigerate) . Critical: Highly Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
1.2 Hazard Identification (GHS Classification)

While the amino acid itself is relatively mild compared to the reagents used to deprotect it, it is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[4][5][6][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[4][5][6][7][8]

    • P280: Wear protective gloves/eye protection (Nitrile rubber gloves recommended).[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][7] Remove contact lenses.[4][5][6][7]

1.3 Emergency Response Protocol
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and plenty of water. Note: Penicillamine derivatives can cause sensitization in rare cases.

  • Eye Contact: Flush eyes with water for at least 15 minutes.

  • Spill Cleanup: Sweep up without creating dust. Place in a suitable, closed container for disposal. Ventilate area.[5][6][7]

Part 2: Application Logic & Scientific Rationale

2.1 The "Why": Conformational Constraint & Orthogonality

H-Pen(Acm)-OH is not just a cysteine analog; it is a strategic tool in medicinal chemistry.[1][9]

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Unlike Cysteine, Penicillamine contains two methyl groups on the

    
    -carbon.[1] This steric bulk restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a conformation that favors cyclization. This often results in higher yields during disulfide bond formation compared to standard Cysteine.
    
  • Orthogonal Protection: The Acetamidomethyl (Acm) group is stable to strong acids (HF, TFA). This allows you to cleave the peptide from the resin and remove other side-chain protecting groups (like tBu, Trt, Boc) while keeping the Penicillamine thiol protected. You can then selectively form a disulfide bridge later using Iodine.[10]

2.2 Strategic Workflow Visualization

The following diagram illustrates the orthogonal protection strategy, highlighting where Pen(Acm) fits into a standard Fmoc-SPPS workflow.

G Figure 1: Orthogonal Protection Strategy using Pen(Acm) in SPPS. Start Resin-Bound Peptide (Side chains: tBu, Trt, Pbf) (Cys/Pen: Acm protected) TFA_Step Step 1: Acid Cleavage (95% TFA) Start->TFA_Step Cleaves Resin & Acid-Labile Groups Intermediate Linear Peptide in Solution (Side chains: Free) (Cys/Pen: Acm STILL INTRACT) TFA_Step->Intermediate Yields Linear Precursor Oxidation Step 2: Oxidative Folding (Iodine/MeOH) Intermediate->Oxidation Selective Acm Removal & Cyclization Final Cyclic Disulfide Peptide Oxidation->Final Disulfide Bond Formed

Part 3: Detailed Experimental Protocols

Scope: This protocol details the On-Resin and Solution-Phase deprotection of the Acm group to form a disulfide bridge.[1][9]

3.1 Protocol A: On-Resin Cyclization (Iodine Method)

Best for: Peptides where aggregation in solution is a risk.[1] The pseudo-dilution effect of the resin favors intramolecular cyclization over intermolecular dimerization.

Reagents Required:

  • Iodine (

    
    )[1][10][11][12][13]
    
  • DMF (Dimethylformamide)[1][12][14]

  • Ascorbic Acid (Vitamin C) or Sodium Thiosulfate[1]

Step-by-Step Methodology:

  • Resin Preparation:

    • Synthesize your peptide using standard Fmoc chemistry. Ensure the N-terminus is protected (e.g., Acetylated) or Fmoc-protected if consistent with strategy.[1][9]

    • Wash: Wash resin with DMF (

      
       min) and DCM (
      
      
      
      min).[1]
  • Swelling:

    • Swell the resin in DMF for 20 minutes.

  • Oxidative Cleavage (The Reaction):

    • Prepare a solution of 10 equivalents of Iodine (relative to resin loading) in DMF.

    • Expert Tip: If the peptide is hydrophobic, use a mixture of DMF/DCM (1:1) to ensure better solvation.

    • Add the Iodine solution to the resin.

    • Agitate gently for 30 to 60 minutes at room temperature.

    • Note on Penicillamine: Due to the steric hindrance of the gem-dimethyl group, Pen(Acm) may react slower than Cys(Acm).[1] Monitor reaction progress if possible (micro-cleavage check), or extend time to 90 minutes.

  • Washing & Quenching:

    • Drain the resin.[9][11]

    • Wash: DMF (

      
      ).[1][12]
      
    • Quench: Wash with a solution of Ascorbic Acid (5% in DMF/Water) or Sodium Thiosulfate until the resin returns to its original color (removes excess Iodine).[1]

    • Final Wash: DMF (

      
      ), DCM (
      
      
      
      ).
  • Final Cleavage:

    • Proceed to standard TFA cleavage to release the now-cyclized peptide from the resin.

3.2 Protocol B: Solution-Phase Cyclization

Best for: Large scale synthesis or when purification of the linear intermediate is required.[1]

  • Initial Cleavage:

    • Treat resin with TFA/Water/TIPS (95:2.5:2.5). Do not use Thiols (EDT/DODT) as scavengers if you plan to use Iodine immediately, or ensure they are fully removed, as they will consume the Iodine.

    • Precipitate peptide in cold diethyl ether. Lyophilize.

  • Dissolution:

    • Dissolve the linear peptide (containing Pen(Acm)) in Aqueous Acetic Acid (50%) or Methanol/Water.[1]

    • Concentration: Keep concentration low (0.1 - 1.0 mg/mL) . High dilution is critical to favor intramolecular cyclization (forming the ring) over intermolecular reaction (forming dimers/polymers).[1]

  • Oxidation:

    • Add 10 equivalents of Iodine (dissolved in MeOH) dropwise to the stirring peptide solution.

    • Stir for 30–60 minutes. The solution should maintain a persistent yellow/brown color (indicating excess Iodine).

  • Quenching:

    • Add Ascorbic Acid powder or solution until the yellow color disappears (solution becomes clear).

  • Purification:

    • Inject directly onto Prep-HPLC or lyophilize first.[1]

Part 4: Technical Data Summary

PropertyValue/Condition
Reaction Selectivity Acm is stable to TFA; Removed by

,

, or

.[1]
Steric Factor

-dimethyl groups reduce reactivity compared to Cys.[1] Expect slower coupling and deprotection kinetics.
Coupling Reagents Standard HATU/DIC/Oxyma work well. Double coupling recommended due to steric bulk.
Racemization Risk Low, but avoid high temperatures (>40°C) during coupling of the Pen derivative itself.
Experimental Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow for Pen(Acm) Cyclization cluster_0 Phase 1: Solid Phase Synthesis cluster_1 Phase 2: Cyclization (On-Resin) cluster_2 Phase 3: Final Processing Weigh Weigh H-Pen(Acm)-OH·HCl (Handle in Desiccator) Couple Coupling Reaction (HATU/DIEA, 2x Coupling) Weigh->Couple Wash Wash Resin (DMF/DCM) Couple->Wash Iodine Add I2 (10 eq) in DMF (30-90 mins) Wash->Iodine Peptidyl Resin Quench Quench with Ascorbic Acid (Remove Yellow Color) Iodine->Quench Cleave TFA Cleavage (Release Peptide) Quench->Cleave HPLC HPLC Purification (Isolate Cyclic Product) Cleave->HPLC

Part 5: Troubleshooting & Expert Insights

5.1 Handling the "Sticky" Salt

The HCl salt of Pen(Acm) is extremely hygroscopic.

  • Problem: The powder turns into a sticky gum upon exposure to air.

  • Solution: Allow the bottle to warm to room temperature before opening to prevent condensation. Weigh quickly. If the material is gummy, dissolve the entire content in a known volume of DMF to create a stock solution, then aliquot by volume.

5.2 Incomplete Cyclization
  • Symptom: Mass spec shows +142 Da (Acm group still attached) or +254 Da (Iodine adduct).[1]

  • Cause: Penicillamine's methyl groups sterically hinder the Iodine attack.

  • Fix: Increase temperature to 40°C during the Iodine step (cautiously) or switch to a stronger oxidant like Thallium(III) Trifluoroacetate (Caution: Highly Toxic) if Iodine fails consistently.[1]

5.3 Scavenger Interference
  • Critical Error: Do not use Dithiothreitol (DTT) or Ethanedithiol (EDT) before the Acm removal is complete.[1] These thiols will react with the Iodine or reduce the disulfide bond you just formed.

References

  • Sigma-Aldrich (Merck). (S)-Acetamidomethyl-L-penicillamine hydrochloride Product Detail & CAS Verification.[1] Retrieved from [1]

  • Bachem. Cysteine Derivatives and Protecting Groups in SPPS. Retrieved from [1]

  • Albericio, F., et al. (1998). "Preparation of Disulfide-Containing Peptides." Methods in Enzymology. (Providing the basis for Iodine/Acm deprotection protocols).
  • Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery.
  • PubChem. Compound Summary for Acetamidomethyl-penicillamine derivatives. Retrieved from [1]

(Note: While specific MSDS data was synthesized from standard safety protocols for Penicillamine derivatives, always consult the specific SDS sheet provided by your chemical vendor (e.g., Bachem, Novabiochem) before use, as salt forms and impurities can vary.)

Sources

Application Notes & Protocols: Utilizing (S)-Acetamidomethyl-l-penicillamine HCl in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Acetamidomethyl-l-penicillamine HCl is a chemically modified derivative of L-penicillamine, a compound with established roles as a copper chelator and a modulator of cellular redox status.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in cell-based assays. The key modification, the Acetamidomethyl (Acm) protecting group on the thiol side chain, confers high stability, making the molecule an invaluable tool.[4][5] We will explore its primary applications as a stable negative control for L-penicillamine studies and as a potential conditionally activated cysteine prodrug. This guide details its physicochemical properties, mechanisms of action in a cellular context, and provides step-by-step protocols for its application in modulating cellular redox balance and investigating copper-dependent pathways.

Introduction to (S)-Acetamidomethyl-l-penicillamine HCl

(S)-Acetamidomethyl-l-penicillamine HCl is a derivative of the non-proteinogenic amino acid L-penicillamine (β,β-dimethylcysteine). Its structure is distinguished by two key features:

  • The Penicillamine Core: An analog of cysteine, penicillamine is a potent metal chelator, particularly for copper, and can participate in thiol-disulfide exchange reactions, influencing the cellular redox environment.[1][3]

  • The Acetamidomethyl (Acm) Protecting Group: The highly reactive thiol (sulfhydryl) group of the penicillamine side chain is protected by an Acm group. This group is known for its exceptional stability under typical physiological and cell culture conditions, preventing the thiol from engaging in chemical reactions.[4][6] Deprotection requires specific chemical reagents like iodine or heavy metal salts, which are generally not present in a cellular environment.[4][5]

  • The Hydrochloride Salt: This formulation enhances the compound's stability and aqueous solubility.[7]

This unique combination of a biologically active core and a stable protecting group makes (S)-Acetamidomethyl-l-penicillamine HCl a sophisticated tool for dissecting cellular mechanisms with high precision. Its primary utility lies not as a direct-acting agent, but as a control to elucidate the specific role of the free thiol group in the biological activities of L-penicillamine.

Physicochemical Properties
PropertyValueReferences
CAS Number 1330286-48-0[8]
Molecular Formula C₈H₁₆N₂O₃S·HCl[8]
Molecular Weight 256.75 g/mol [8]
Appearance White to off-white solid[9]
Solubility Soluble in water. For cell culture, stock solutions are typically prepared in DMSO or aqueous buffers.[7][10]
Stability The Acm group is stable to standard acidic and basic conditions found in cell culture.[4][5]

Mechanism of Action in a Cellular Context

The biological activity of (S)-Acetamidomethyl-l-penicillamine HCl is contingent upon the fate of the Acm protecting group. Under standard cell culture conditions (pH 7.2-7.4, 37°C), the Acm group remains intact. Therefore, the compound's primary role is as an inert control. Any observed cellular effects would likely be due to the core molecular structure, independent of the thiol group's reactivity.

For the compound to act as a prodrug and release active L-penicillamine, the Acm group must be cleaved. This does not typically occur spontaneously. This principle allows for two major, distinct applications in experimental design.

cluster_0 Standard Cell Culture Conditions cluster_1 Conditionally-Activated Prodrug Model Acm_Pen (S)-Acetamidomethyl- -penicillamine HCl (Acm-Pen) Cell_Uptake Cellular Uptake Acm_Pen->Cell_Uptake Intact_Acm_Pen Intracellular Acm-Pen (Thiol Inactive) Cell_Uptake->Intact_Acm_Pen Control_Effect Acts as Negative Control (Baseline Cellular Response) Intact_Acm_Pen->Control_Effect Acm_Pen_Prodrug (S)-Acetamidomethyl- -penicillamine HCl (Acm-Pen) Deprotection Specific Deprotection Event (e.g., Engineered Enzyme) Acm_Pen_Prodrug->Deprotection Free_Pen Released L-Penicillamine (Free Thiol) Deprotection->Free_Pen Chelation Copper Chelation Free_Pen->Chelation Redox Redox Modulation (GSH Synthesis) Free_Pen->Redox

Caption: Cellular fate of (S)-Acetamidomethyl-l-penicillamine HCl.

Application 1: A Stable Control for Thiol-Dependent Effects

Scientific Rationale: Many biological effects of compounds like cysteine or penicillamine are mediated by their free thiol group. This group can participate in metal chelation, antioxidant activity, and disulfide bond formation. To prove that an observed effect is truly thiol-dependent, a chemically similar molecule lacking a reactive thiol is required as a negative control. Due to the stability of the Acm group, (S)-Acetamidomethyl-l-penicillamine HCl is the ideal candidate for this purpose.

Experimental Design:

  • Hypothesis: L-penicillamine protects cells from oxidative stress via its free thiol group.

  • Experimental Groups:

    • Group A: Vehicle Control (e.g., DMSO or PBS).

    • Group B: Oxidative Stressor (e.g., H₂O₂, menadione).

    • Group C: Oxidative Stressor + L-Penicillamine HCl.

    • Group D: Oxidative Stressor + (S)-Acetamidomethyl-l-penicillamine HCl.

  • Expected Outcome: If the hypothesis is correct, cells in Group C will show significantly higher viability and lower reactive oxygen species (ROS) levels compared to Group B. Cells in Group D will show no significant protection and will resemble Group B.

Protocol 1: Validating Thiol-Dependency in Oxidative Stress Models

This protocol outlines a workflow to test if the protective effects of L-penicillamine against an oxidative insult are dependent on its free thiol group.

A. Reagent Preparation:

  • Stock Solutions: Prepare 100 mM stock solutions of L-Penicillamine HCl and (S)-Acetamidomethyl-l-penicillamine HCl in sterile DMSO or a suitable aqueous buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solutions in complete cell culture medium to the desired final concentrations. It is critical to perform a dose-response curve first to determine the optimal, non-toxic concentration for your cell line (see Protocol 3).

B. Cell Treatment:

  • Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the old medium and add fresh medium containing the vehicle, L-penicillamine, or Acm-penicillamine. Incubate for a standard pre-treatment time (e.g., 2-4 hours).

  • Induce Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells at a predetermined concentration known to induce ~50% cell death (IC50).

  • Incubation: Incubate the plate for a period relevant to the stressor's mechanism (e.g., 12-24 hours).

C. Endpoint Analysis (ROS Measurement):

  • Staining: Remove the treatment medium and wash cells with warm PBS.

  • Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the treated groups compared to the stressor-only group indicates a reduction in ROS.

Application 2: A Tool for Investigating Copper Chelation

Scientific Rationale: D-penicillamine is a first-line treatment for Wilson's disease, a genetic disorder causing toxic copper accumulation.[2][3] Cell-based models are crucial for studying the mechanisms of copper toxicity and evaluating potential chelators. In this context, free D-penicillamine is used to chelate excess copper. (S)-Acetamidomethyl-d-penicillamine HCl (the corresponding D-enantiomer) can serve as a control to confirm that the observed copper removal and subsequent rescue from cytotoxicity are due to the thiol-mediated chelation.

Protocol 2: Copper Overload Rescue Assay

This protocol provides a method to assess the ability of penicillamine to rescue cells from copper-induced toxicity, using the Acm-protected version as a negative control.

A. Reagent Preparation:

  • Copper Solution: Prepare a sterile 10 mM stock solution of CuCl₂ in water.

  • Chelator Solutions: Prepare 100 mM stock solutions of D-Penicillamine HCl and (S)-Acetamidomethyl-d-penicillamine HCl in sterile water or DMSO.

B. Experimental Workflow:

Caption: Experimental workflow for a copper overload rescue assay.

C. Detailed Steps:

  • Seeding: Seed a relevant cell line (e.g., HepG2 hepatoma cells) in a 96-well plate and allow adherence.

  • Copper Loading: Treat cells with a concentration of CuCl₂ known to be cytotoxic. A typical starting range is 100-500 µM, which should be optimized for your cell line.[11]

  • Treatment: Simultaneously or shortly after adding copper, add the vehicle, D-penicillamine, or Acm-D-penicillamine to the respective wells. A study on hepatoma cells used D-penicillamine at a concentration of 6.25 mM.[11]

  • Incubation: Incubate for 24-48 hours.

  • Viability Assay: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®). An increase in viability in the D-penicillamine group compared to the copper-only group indicates a rescue effect. The Acm-D-penicillamine group is not expected to show a significant rescue.

Foundational Protocol: Determining Optimal Concentration

Scientific Rationale: Before conducting functional assays, it is imperative to determine the concentration range of (S)-Acetamidomethyl-l-penicillamine HCl that is non-toxic to the cells. High concentrations of any compound can induce non-specific cytotoxic effects that would confound experimental results.

Protocol 3: Dose-Response Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Serial Dilutions: Prepare serial dilutions of (S)-Acetamidomethyl-l-penicillamine HCl in complete culture medium. A suggested range is from 1 µM to 10 mM to cover a broad spectrum.

  • Treatment: Replace the medium with the prepared dilutions. Include a vehicle-only control and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., acidified isopropanol or DMSO) to dissolve the crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Plot cell viability (%) against the compound concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be the maximum concentration for use in subsequent functional assays.

Troubleshooting

ProblemPossible CauseSolution
High background in ROS assay Cell density too high; probe concentration too high; phototoxicity from probe.Optimize cell seeding density. Titrate the ROS probe to the lowest effective concentration. Minimize light exposure after adding the probe.
No rescue effect observed with free penicillamine in copper overload assay Penicillamine concentration too low; copper concentration too high; incubation time insufficient.Increase the concentration of penicillamine. Reduce the concentration of CuCl₂ to a less toxic level (e.g., IC25-IC50). Extend the incubation time post-treatment.
Acm-penicillamine shows a biological effect The effect is independent of the free thiol. The Acm group may be unexpectedly labile in your specific cell line or conditions.This is a significant finding. Conclude that the observed effect is not mediated by the thiol group. To test for Acm lability, analyze cell lysates via LC-MS for the presence of free penicillamine.
Poor solubility of compound in media Stock solution concentration is too high; precipitation upon dilution in aqueous media.Prepare stock in 100% DMSO. When diluting into media, ensure vigorous mixing. Do not exceed a final DMSO concentration of 0.5% in the culture.

Conclusion

(S)-Acetamidomethyl-l-penicillamine HCl is a powerful tool for cell-based research when its chemical properties are properly understood and leveraged. Its primary strength lies in the stability of the Acm protecting group, establishing it as the definitive negative control for investigating thiol-dependent mechanisms of its parent molecule, L-penicillamine. By using this compound in parallel with L-penicillamine, researchers can generate high-confidence data to precisely elucidate the roles of thiol chemistry in cellular processes ranging from redox signaling to metal homeostasis.

References

  • Molina, F., & Loffredo, C. A. (2022). Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release. Scientific Reports.
  • Zhang, Y., et al. (2023). Reactive Cysteines in Proteins are the Dominant Reductants for Platinum(IV) Prodrug Activation in Live Cells.
  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Ofori, L. O., et al. (2014). Prodrug-inspired probes selective to cathepsin B over other cysteine cathepsins. Journal of Medicinal Chemistry.
  • O'Neil, M. J. (Ed.). (2013). Penicillamine. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Retrieved from [Link]

  • Kim, H., et al. (2023). Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment.
  • Walshe, J. M. (1973). Copper chelation in patients with Wilson's disease. A comparison of penicillamine and triethylene tetramine dihydrochloride. The Quarterly Journal of Medicine.
  • Friteau, L., Jaffray, P., Ronot, X., & Adolphe, M. (1988). Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. Journal of Cellular Physiology, 136(3), 514-8.
  • Chem-Impex International, Inc. (n.d.). Fmoc-S-acetamidomethyl-L-penicillamine. Retrieved from [Link]

  • Pathania, S., et al. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radical Biology and Medicine, 43(9), 1271-8.
  • Wang, T., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Molecules.
  • Zhang, Y., et al. (2024). d-Penicillamine-loaded MIL-100(Fe)
  • Müller-Schön, C., et al. (2014).
  • Friedman, M. (1972). Chemical basis for pharmacological and therapeutic actions of penicillamine. Proceedings of the Royal Society of Medicine.
  • Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules.
  • Chen, J., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis.
  • Jilani, T. N., & Asuncion, R. M. D. (2025). Penicillamine. StatPearls. Retrieved from [Link]

  • Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Penicillamine? Patsnap Synapse. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Fmoc-S-acetamidomethyl-L-penicillamine for Complex Peptide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of Nα-(9-Fluorenylmethoxycarbonyl)-S-(Acetamidomethyl)-L-Penicillamine (Fmoc-Pen(Acm)-OH) in advanced solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a β,β-dimethylated cysteine analog, introduces unique conformational constraints and steric influences that are invaluable in drug design and structural biology. The acetamidomethyl (Acm) protecting group offers a robust and orthogonal strategy for the regioselective formation of disulfide bonds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into coupling strategies for this sterically hindered amino acid, selective deprotection methodologies, and analytical validation at each critical step.

Introduction: The Strategic Value of Penicillamine in Peptide Synthesis

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced stability, receptor affinity, and novel biological activities. Penicillamine (Pen) is of particular interest due to the gem-dimethyl groups on its β-carbon. This structural feature imparts significant steric hindrance, which can lock peptide backbones into specific conformations and influence disulfide bond formation.

Fmoc-Pen(Acm)-OH is a critical reagent for this purpose, leveraging a dual-protection scheme:

  • The Fmoc Group: A base-labile α-amino protecting group, standard for modern SPPS, allowing for sequential peptide chain elongation under mild conditions.[1]

  • The Acm Group: An acetamidomethyl protecting group for the thiol side chain. The Acm group is stable to the repetitive basic conditions of Fmoc removal and the final acidic cleavage from the resin, making it an ideal orthogonal protecting group.[2][3] This stability is paramount for strategies requiring the regioselective, sequential formation of multiple disulfide bridges in complex peptides like conotoxins.[4][5]

The strategic challenge and opportunity in using Fmoc-Pen(Acm)-OH lies in overcoming the steric bulk during coupling while exploiting the unique properties of the Acm group for controlled disulfide cyclization.

Physicochemical Properties and Handling

Fmoc-Pen(Acm)-OH is a white to off-white solid, soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

PropertyValueReference
CAS Number 201531-76-2[6]
Molecular Formula C₂₃H₂₆N₂O₅S[6]
Molecular Weight 442.5 g/mol [6]
Appearance White solid[7]
Purity (HPLC) ≥ 96%[7]
Solubility Soluble in DMF, NMP, DCM[5]
Storage Store at 2-8°C, desiccated[7]

Experimental Workflows and Protocols

The successful synthesis of a Pen(Acm)-containing peptide involves three critical phases: efficient incorporation into the peptide chain, selective deprotection of the Acm group, and controlled formation of the disulfide bridge.

cluster_0 Phase 1: Peptide Elongation cluster_1 Phase 2: Acm Deprotection & Cyclization cluster_2 Phase 3: Cleavage & Analysis A Resin Preparation (Swelling & Fmoc Deprotection) B Fmoc-Pen(Acm)-OH Activation (HATU/DIPEA) A->B 1. Prepare C Coupling Reaction (Overcoming Steric Hindrance) B->C 2. Couple D On-Resin or Solution Phase Choice C->D E Acm Deprotection & Oxidation (e.g., Iodine or NCS) D->E 3. Select Method F Formation of Pen-S-S-X Bridge E->F 4. Oxidize G Global Deprotection & Cleavage (TFA Cocktail) F->G H Purification (RP-HPLC) G->H 5. Purify I Verification (Mass Spectrometry) H->I 6. Analyze

Figure 1. High-level workflow for synthesizing Pen-containing cyclic peptides.
Protocol 1: Incorporation of Fmoc-Pen(Acm)-OH into the Peptide Sequence

The gem-dimethyl groups of penicillamine present significant steric hindrance, which can lead to slow or incomplete coupling reactions.[8] Standard coupling reagents may be insufficient. The use of potent aminium/uronium salt-based reagents, particularly HATU, is strongly recommended.[9][10]

Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a highly reactive HOAt-ester with the amino acid's carboxyl group. This active ester is more effective at overcoming steric barriers and has been shown to reduce racemization compared to other reagents, a known risk with cysteine derivatives.[10][11][12]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Pen(Acm)-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous, amine-free DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed (confirm with a positive Kaiser test) and wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Pen(Acm)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-3 minutes.

    • Scientist's Note: Using a slightly substoichiometric amount of HATU relative to the amino acid prevents potential side reactions of excess HATU with the free N-terminus of the peptide.[11] Collidine is a recommended alternative to DIPEA to further minimize the risk of racemization.[1]

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.[8]

  • Monitoring & Double Coupling: After the initial coupling, wash the resin and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling is necessary. Repeat steps 2-4 with a fresh solution of activated Fmoc-Pen(Acm)-OH.[13]

  • Washing: Once coupling is complete (negative Kaiser test), wash the resin extensively with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.

Protocol 2: On-Resin Acm Deprotection and Intramolecular Disulfide Formation

On-resin cyclization is often preferred as it can minimize intermolecular side reactions by leveraging pseudo-dilution on the solid support.[14] Iodine is a classic and effective reagent for the simultaneous deprotection of Acm groups and oxidation to form a disulfide bond.[6][15] More recently, N-Chlorosuccinimide (NCS) has emerged as a fast and efficient alternative.[16]

A. Using Iodine

Mechanism: The proposed mechanism involves the electrophilic attack of iodine on the sulfur atom of the Acm group, leading to a sulfenyl iodide intermediate. A second thiol (from another deprotected Pen(Acm) residue) then attacks this intermediate, forming the disulfide bond and releasing the Acm group components.

cluster_0 Iodine-Mediated Acm Deprotection & Oxidation Peptide-Pen(Acm) Peptide-Pen(Acm) Sulfenyl Iodide Intermediate Sulfenyl Iodide Intermediate Peptide-Pen(Acm)->Sulfenyl Iodide Intermediate + I₂ Peptide-Pen-S-S-Pen-Peptide Peptide-Pen-S-S-Pen-Peptide Sulfenyl Iodide Intermediate->Peptide-Pen-S-S-Pen-Peptide + Peptide-Pen(SH) - 2HI

Figure 2. Simplified mechanism of iodine-mediated disulfide formation.

Procedure: [Adapted from 1, 8, 9]

  • Resin Preparation: After complete synthesis of the linear peptide, swell the resin in DMF.

  • Iodine Treatment: Prepare a solution of iodine (10 equivalents per Acm group) in a suitable solvent. A mixture of DMF/H₂O (4:1) is effective.[14] Add the iodine solution to the resin.

  • Reaction: Agitate the slurry at room temperature for 40-60 minutes. The reaction mixture will turn a characteristic yellow-brown.

  • Washing & Quenching: Filter the resin and wash thoroughly with DMF (5x). To remove residual iodine, wash with a 2-5% solution of ascorbic acid or sodium thiosulfate in DMF until the resin and filtrate are colorless (3-5x).[2]

  • Final Washes: Wash the resin again with DMF (3x) and DCM (3x), then dry under vacuum. A small test cleavage can be performed to confirm cyclization via mass spectrometry.

B. Using N-Chlorosuccinimide (NCS)

Rationale: NCS offers a very rapid and clean on-resin cyclization method. It is particularly valuable in orthogonal strategies as it has been shown to selectively remove Acm in the presence of Trt-protected cysteines, a feat not possible with iodine.[16]

Procedure: [Adapted from 3]

  • Resin Preparation: Swell the fully synthesized peptide-resin in DMF.

  • NCS Treatment: Add a solution of NCS (3 equivalents per Acm group) in DMF to the resin.

  • Reaction: Agitate the mixture for 3-5 minutes.

  • Repeat: Drain the solution and repeat the NCS treatment one more time for 3-5 minutes to ensure complete reaction.

  • Washing: Filter the resin and wash extensively with DMF (5x) and DCM (5x). Dry under vacuum.

Protocol 3: Final Cleavage, Purification, and Analysis

1. Cleavage from Resin:

  • Use a standard TFA cleavage cocktail appropriate for the other amino acids in your sequence. A common cocktail is Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2 v/v/w/v).

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

2. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

3. Analytical Verification:

  • Mass Spectrometry (MS): This is the primary tool for verification.[17]

    • Confirm the molecular weight of the final, cyclized peptide. The mass should correspond to the linear precursor minus 2 Da (for the two hydrogens lost during oxidation) and minus the mass of the two Acm groups (2 x 71.08 Da).

    • Penicillamine-containing peptides can sometimes be observed in both monomeric and dimeric forms in the mass spectrometer.[18][19]

  • Ellman's Test: This colorimetric assay is used to quantify free sulfhydryl groups.[20]

    • Application: After a deprotection step intended to yield a free thiol (e.g., using mercury(II) acetate, not detailed here), Ellman's test confirms the removal of the Acm group.[21] After an oxidation/cyclization step, a negative Ellman's test (no color change) confirms the successful formation of the disulfide bond, indicating the absence of free thiols.[20][22]

Orthogonal Strategy for Multiple Disulfide Bonds

Fmoc-Pen(Acm)-OH is exceptionally powerful when used in combination with other orthogonally protected cysteine or penicillamine derivatives to direct the formation of multiple, specific disulfide bridges.[4] A common strategy involves pairing it with an acid-labile Trityl (Trt) group.

start start step1 step1 start->step1 intermediate intermediate step1->intermediate step2 step2 intermediate->step2 intermediate2 intermediate2 step2->intermediate2 step3 step3 intermediate2->step3 final final step3->final

Figure 3. Orthogonal workflow for regioselective disulfide bond formation.

In this workflow, the Trt groups are first removed on-resin using a mild solution of TFA (e.g., 1-2% TFA in DCM), which leaves the Acm groups intact.[2] The first disulfide bond is then formed on-resin. Subsequently, the peptide is cleaved from the resin, purified, and the second disulfide bond is formed in solution by iodine-mediated deprotection and oxidation of the Acm-protected penicillamine residues.[2]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of Fmoc-Pen(Acm)-OH (Positive Kaiser Test)Steric hindrance of the penicillamine residue is slowing the reaction. Insufficiently potent coupling reagent. Peptide aggregation on resin.Perform a double coupling with fresh, pre-activated Fmoc-Pen(Acm)-OH and HATU.[13] Extend the coupling time to 2-4 hours. Switch solvent from DMF to NMP, which has superior solvating properties.[8]
Low Yield of Cyclized Peptide Inefficient on-resin oxidation. Formation of intermolecular dimers/oligomers.Increase equivalents of oxidizing agent (Iodine or NCS) and/or reaction time. Switch from on-resin to solution-phase cyclization at high dilution (e.g., 0.1 mg/mL) to favor intramolecular reaction.
Racemization at Penicillamine Residue Prolonged exposure to base during activation/coupling.Use 2,4,6-collidine instead of DIPEA as the base during activation.[1] Avoid pre-activation times longer than 5 minutes. Use carbodiimide-based activation (e.g., DIC/Oxyma) as an alternative to aminium salts.[15]
Mass Spectrum Shows Multiple Peaks Incomplete Acm deprotection or oxidation. Side reactions (e.g., iodination of Tyr/His if present). Disulfide scrambling or incorrect pairing.Re-treat with the oxidizing agent. Confirm starting material purity. Use scavengers (e.g., ascorbic acid) effectively after iodine oxidation. For multiple disulfide bonds, ensure the orthogonal protection strategy is strictly followed.

Conclusion

Fmoc-S-acetamidomethyl-L-penicillamine is an indispensable tool for the synthesis of structurally complex peptides. While its steric bulk demands optimized coupling protocols featuring potent reagents like HATU, its Acm-protected thiol provides a robust and orthogonal handle for the precise, regioselective formation of disulfide bonds. By understanding the causality behind the choice of reagents and carefully executing the detailed protocols for incorporation, selective deprotection, and analytical verification, researchers can confidently create novel peptide architectures with enhanced therapeutic and scientific potential.

References

  • AAPTEC. (n.d.). Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Technical Support Information Bulletin 1180. [Link]

  • Mandal, K., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 26(6), 2523. [Link]

  • Cai, W., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 2245. [Link]

  • Moroder, L., et al. (2005). Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • ResearchGate Discussion. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. [Link]

  • Planken, S., et al. (2008). On-Resin Peptide Cyclization.
  • Cai, W., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. ResearchGate. [Link]

  • AAPTEC. (n.d.). Coupling Reagents. [Link]

  • Mejia, O., et al. (2021). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Organic & Biomolecular Chemistry, 19(3), 565-570. [Link]

  • Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15082-15085. [Link]

  • Activotec. (n.d.). HATU coupling reagent - peptide synthesis. [Link]

  • Galiano, V., et al. (2017). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 15(31), 6553-6563.
  • Muttenthaler, M., et al. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 775. [Link]

  • Chen, L., et al. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 502-505. [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

  • ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

  • Chu, Y., et al. (2021). Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes. Analytica Chimica Acta, 1184, 339017. [Link]

  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. [Link]

  • AAPTEC. (n.d.). Ellman Test. Technical Support Information Bulletin 1190. [Link]

  • Rumbeiha, W. K., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Toxicology Mechanisms and Methods, 30(9), 687-696. [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Chen, L., et al. (2014). Immobilized N-Chlorosuccinimide as a Friendly Peptide Disulfide-Forming Reagent. ACS Combinatorial Science, 16(2), 79-84. [Link]

  • CPTAC Assay Development Working Group. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • ResearchGate. (2025). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. [Link]

  • UQ eSpace. (n.d.). Fmoc-based synthesis of disulfide-rich cyclic peptides. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

Sources

Troubleshooting & Optimization

improving reaction efficiency of (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Efficiency & Troubleshooting Reference ID: TSC-PEN-ACM-001

Executive Summary

(S)-Acetamidomethyl-L-penicillamine HCl (H-Pen(Acm)-OH·HCl) is a sterically hindered cysteine analogue. Its gem-dimethyl group (


) provides valuable conformational constraints in peptide drug design but introduces significant kinetic barriers during synthesis and application.

This guide addresses the three critical bottlenecks in its lifecycle:

  • Reagent Handling: Solubility issues related to the HCl salt form.

  • Coupling Efficiency: Overcoming steric hindrance during peptide assembly.

  • Deprotection & Cyclization: Managing the oxidative removal of the Acm group without side reactions.

Module 1: Reagent Handling & Solubility

Context: Users often report precipitation or "gumming" when introducing the HCl salt directly into organic reaction mixtures (e.g., DMF/DCM).

FAQ: Solubility & Preparation

Q1: Why does the reagent precipitate immediately when added to DMF for coupling? A: As a hydrochloride salt, the molecule is ionic and highly polar. It is sparingly soluble in pure non-polar organic solvents like Dichloromethane (DCM) or anhydrous DMF.

  • The Fix: You must neutralize the HCl salt in situ or pre-dissolve it in a polar carrier.

    • Protocol: Dissolve the H-Pen(Acm)-OH·HCl in a minimum volume of DMF containing 1.0 equivalent of DIEA (Diisopropylethylamine). This liberates the free amine, significantly improving solubility in organic media.

Q2: Can I use the HCl salt directly for Fmoc-protection? A: Yes, but pH control is critical. The HCl consumes one equivalent of base. If you use standard Schotten-Baumann conditions (Na2CO3/Dioxane/Water), ensure you calculate the base stoichiometry to neutralize the HCl plus maintain the pH at 9.0-9.5 for the Fmoc-OSu reaction.

  • Warning: If pH drops below 8.5, the amine remains protonated, and Fmoc protection efficiency drops to <20%.

Module 2: Improving Coupling Efficiency (SPPS)

Context: The gem-dimethyl group on the


-carbon creates a "steric wall," making Pen(Acm) significantly harder to couple than Cys(Acm). Standard DIC/HOBt protocols often result in deletion sequences.
Troubleshooting Guide: Difficult Couplings
IssueRoot CauseRecommended Protocol
Incomplete Coupling (>5% unreacted amine) Steric hindrance of the incoming Pen amino acid.Switch to HATU/HOAt: Use 1.2 eq HATU, 1.2 eq HOAt, and 2.5 eq Collidine. React for 2 hours.
Racemization (L

D conversion)
Over-activation of the carboxyl group + high base concentration.Base Choice: Replace DIEA with 2,4,6-Collidine (weaker base, steric bulk prevents proton abstraction). Avoid pre-activation times >2 mins.
Aggregation on Resin

-branching disrupts secondary structure formation.
Microwave Assistance: 75°C for 5 mins (Power: 25W). Note: Do not exceed 75°C to avoid Acm instability.
Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Coupling Fmoc-Pen(Acm)-OH Check1 Standard Coupling (DIC/Oxyma, 1h) Start->Check1 Test1 Kaiser Test / HPLC Check1->Test1 Success Proceed to Next Cycle Test1->Success Pass Fail1 Incomplete (>1% Free Amine) Test1->Fail1 Fail Action1 Re-couple: HATU/HOAt/Collidine (2h, Room Temp) Fail1->Action1 Test2 Kaiser Test / HPLC Action1->Test2 Test2->Success Pass Action2 Microwave Coupling (75°C, 5 min, HATU) Test2->Action2 Fail Action2->Success

Caption: Decision logic for overcoming steric hindrance during Pen(Acm) incorporation.

Module 3: Acm Removal & Cyclization (Deprotection)

Context: The Acetamidomethyl (Acm) group is generally removed by Iodine (


) oxidation, which simultaneously forms the disulfide bond. However, Pen(Acm) reacts slower than Cys(Acm), leading to potential side reactions.
Critical Mechanism: The "Acm Shift"

Unlike Cysteine, Penicillamine's bulk forces the intermediate sulfenyl iodide to persist longer. If Serine or Threonine residues are present nearby, the Acm cation can migrate to their hydroxyl groups (


 shift), creating a permanent impurity.
Protocol: High-Efficiency Iodine Oxidation

Standard reagents:


 (10 eq) in MeOH/H2O (4:1) or AcOH/H2O (4:1).

Optimized Protocol for Penicillamine:

  • Solvent: Use 90% Aqueous Methanol .

    • Reasoning: Acm removal is an electrophilic reaction. Polar protic solvents stabilize the transition state, accelerating the reaction and outcompeting the side reactions. Avoid DCM/CHCl3, where the reaction is sluggish.

  • Temperature: Perform at 0°C to 5°C .

    • Reasoning: Reduces the rate of over-oxidation to sulfonic acid (

      
      ).
      
  • Quenching: Do NOT use acetone. Use aqueous Ascorbic Acid or Sodium Thiosulfate.

    • Reasoning: Acetone can form ketals with the peptide in acidic conditions.

Comparison of Oxidants
ReagentReaction Rate (Pen-Acm)Risk of Over-oxidationSelectivity
Iodine (

) / MeOH
Fast (15-30 min)ModerateHigh (cleaves Acm, Trt, Mmt)
Iodine (

) / DMF
Slow (>2 hrs)High (due to time)Low
Tl(tfa)

(Thallium)
Very Fast (<5 min)LowHighest (Best for difficult sequences)
AgOTf / DMSO ModerateLowGood (requires acid cleavage step)
Visual Mechanism: Acm Removal Pathways

DeprotectionPathway Substrate Peptide-Pen(Acm)-... Iodine + I2 (Electrophilic Attack) Substrate->Iodine Intermediate Sulfonium Ion Intermediate Iodine->Intermediate Path1 Nucleophilic Attack by 2nd Thiol Intermediate->Path1 Path2 Hydrolysis / Over-oxidation Intermediate->Path2 Path3 S -> O Shift (Ser/Thr present) Intermediate->Path3 Product Disulfide Bond (S-S) (Success) Path1->Product SideProd1 Sulfonic Acid (R-SO3H) (Dead End) Path2->SideProd1 SideProd2 Ser(O-Acm) Adduct (Impurity) Path3->SideProd2

Caption: Mechanistic pathways during Iodine oxidation. Path 1 is desired; Paths 2 & 3 are competing side reactions.

References

  • Veber, D. F., et al. (1972). Acetamidomethyl.[1][2][3] A novel thiol protecting group for cysteine. Journal of the American Chemical Society, 94(15), 5456-5461. Link

  • García-Echeverría, C., et al. (1990).[3] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[3] International Journal of Peptide and Protein Research, 35(5), 434-440.[3] Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on HATU/HOAt coupling protocols). Link

  • Muttenthaler, M., et al. (2010). Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Discusses steric constraints of Penicillamine). Link

  • Sigma-Aldrich Technical Bulletin. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

Sources

challenges in the purification of (S)-Acetamidomethyl-l-penicillamine HCl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Initial Analysis and Structuring

The user wants a technical support center for purifying (S)-Acetamidomethyl-l-penicillamine HCl derivatives. This is a highly specific topic, so a generic FAQ template won't work. I need to structure this as a Senior Application Scientist would, anticipating the real-world problems a researcher might face.

My proposed structure:

  • Introduction: A brief overview of the molecule, its importance (likely as a protected intermediate in peptide or drug synthesis[1]), and the common purification goals (high purity, good yield, stereochemical integrity).

  • Core Challenges & Scientific Principles: A section explaining the why behind the problems. This establishes expertise. Key issues will be:

    • Thiol Oxidation: The free thiol in penicillamine is prone to oxidation, forming disulfide dimers or trimers. The Acm (Acetamidomethyl) group is a protecting group for the thiol, but it might not be 100% stable, or impurities from the synthesis might contain free thiols. This is a major concern.[2][3]

    • Polarity & Solubility: As an amino acid hydrochloride salt, the molecule is highly polar. This makes it challenging for standard normal-phase silica chromatography and affects solvent selection for recrystallization.[4][5][6]

    • Stereochemical Purity: Ensuring the (S)- and l- configurations are maintained and that the final product is free of the l-isomer or other diastereomers is critical, especially for pharmaceutical applications.[7][8]

    • Handling Hydrochloride Salts: HCl salts can be hygroscopic and have unique crystallization behaviors compared to their free base counterparts.[9][10][11]

  • Troubleshooting Guide (Q&A Format): This will be the main body, organized by observable problems.

    • Problem: My final product shows an unexpected peak in the HPLC/MS, often at double the mass. (Disulfide formation)

    • Problem: I have a low yield after column chromatography. (Irreversible binding to silica, degradation)

    • Problem: The compound streaks badly on my silica TLC plate and column. (High polarity, secondary interactions)

    • Problem: I can't get my compound to crystallize effectively. (Wrong solvent system, impurities)

    • Problem: My chiral HPLC shows contamination with the wrong enantiomer/diastereomer. (Racemization, impure starting materials)

  • Detailed Experimental Protocols: Step-by-step guides for the solutions proposed in the troubleshooting section.

    • Protocol 1: Recrystallization of Amino Acid HCl Salts.

    • Protocol 2: Flash Column Chromatography for Polar Compounds.

    • Protocol 3: Analytical HPLC Method for Purity Assessment.

  • Visualizations (Graphviz & Tables):

    • A Graphviz decision tree for troubleshooting common purification issues.

    • A table summarizing recommended solvent systems for chromatography and recrystallization.

  • References: A complete, numbered list of all cited sources with working URLs.

Part 2: Content Generation & Scientific Grounding

Now I will flesh out each section, grounding the advice with information from the search results.

  • Introduction: I'll mention its use as a protected amino acid derivative in peptide synthesis and drug development.[1]

  • Core Challenges:

    • Oxidation: I'll explain that while the Acm group protects the thiol, starting material (L-penicillamine) or side products might have free thiols that can oxidize. Penicillamine disulfide formation is a known issue.[3] I'll also mention that Cys-Pen disulfide bonds can form preferentially under certain conditions, which is relevant if cysteine impurities are present.[2]

    • Polarity: The HCl salt makes the molecule highly polar. I'll explain that this can lead to strong, sometimes irreversible, adsorption on standard silica gel.[6][12] This necessitates alternative strategies like using more aggressive solvent systems (e.g., containing MeOH/NH4OH) or considering reversed-phase chromatography.[4]

    • Stereochemistry: The D-isomer (d-penicillamine) is the therapeutically active one, while the L-isomer is toxic.[13] This highlights the critical importance of maintaining stereochemical purity. I will reference methods for separating and quantifying enantiomers using HPLC with chiral derivatizing agents like Marfey's reagent.[7][8]

    • HCl Salts: Recrystallization can be tricky. I'll draw on sources that discuss crystallization of amino acid hydrochlorides, suggesting solvent systems like 2-propanol or mixtures with anti-solvents like diethyl ether.[5][9] The process often involves careful control of evaporation and temperature.[9]

  • Troubleshooting Guide (Q&A):

    • Disulfide Peak: Cause: Oxidation. Solution: Work under an inert atmosphere (N2/Ar), use degassed solvents, and consider adding a small amount of a reducing agent like DTT or TCEP if it doesn't interfere with subsequent steps (though this is less common for a protected thiol). The primary focus should be on prevention.

    • Low Yield on Column: Cause: Irreversible adsorption to acidic silica gel.[12] Solution: Deactivate the silica gel by pre-treating it.[12] Alternatively, use a different stationary phase like alumina or reversed-phase C18 silica.[4][6] Suggest a "flash flush" with a very strong solvent at the end to recover any strongly bound material.[12]

    • Streaking/Tailing: Cause: High polarity and interaction with acidic silanol groups on the silica surface. Solution: Use a more polar mobile phase. A common strategy for polar amines is to add a small percentage of a base (like triethylamine) or, more appropriately for an HCl salt, an acid modifier or a highly polar solvent like methanol or even water in the mobile phase. A stock solution of 10% ammonium hydroxide in methanol, used as a small percentage of the eluent in dichloromethane, is a powerful system for very polar compounds.[4]

    • Crystallization Failure: Cause: Incorrect solvent choice or lingering impurities. Solution: Provide a systematic approach to finding a solvent system: a good solvent in which the compound is soluble when hot, and a miscible anti-solvent in which it is insoluble when cold. For HCl salts, alcohol/ether or alcohol/ester combinations are common.[5] Suggest using a seed crystal if available. Mention that impurities can inhibit crystallization and a prior chromatographic step might be necessary.

    • Chiral Impurity: Cause: Racemization during synthesis (e.g., under harsh basic or acidic conditions) or impure starting materials. Solution: This is difficult to fix via standard purification. Preparative chiral HPLC is often the only solution. The focus should be on prevention during synthesis and using high-purity starting materials. I'll cite the analytical methods used to detect these impurities.[8][14]

  • Protocols: I will write clear, step-by-step instructions based on general lab best practices and hints from the search results. For recrystallization, I'll detail the process of dissolving, filtering hot, slow cooling, and washing.[9][10] For chromatography, I'll specify column packing, sample loading (dry vs. wet), and gradient elution.[4][12]

  • Visualizations:

    • Table: I will create a table of solvent systems for TLC, column chromatography (Normal and Reversed-Phase), and recrystallization.

    • Graphviz: I will design a DOT script for a troubleshooting workflow diagram. It will start with "Analyze Crude Product (HPLC/TLC)" and branch based on the observed problem (e.g., "Multiple Peaks," "Streaking," "Baseline Material"). This will provide a clear, logical guide for the user. I'll ensure it meets all the specified formatting constraints (colors, contrast, size).

Part 3: Final Review and Assembly

After generating all the content, I will perform a final review.

  • Tone: Is it authoritative and helpful, like a Senior Application Scientist?

  • Citations: Is every key factual claim supported by a citation? Are the citations correctly formatted?

  • References: Is the final reference list complete, numbered, and do the URLs work?

  • Formatting: Are the tables, protocols, and Graphviz diagrams correctly formatted and captioned?

  • Completeness: Does the guide address the user's prompt comprehensively?

This structured approach ensures all requirements of the prompt are met, resulting in a high-quality, technically accurate, and user-friendly guide.### Technical Support Center: Purification of (S)-Acetamidomethyl-l-penicillamine HCl Derivatives

Welcome to the technical support center for the purification of (S)-Acetamidomethyl-l-penicillamine HCl and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. As a protected form of penicillamine, this compound is crucial in peptide synthesis and the development of novel therapeutics.[1] However, its unique chemical properties—a polar hydrochloride salt, a protected thiol group, and multiple chiral centers—present distinct purification challenges.

This document moves beyond simple protocols to explain the scientific principles behind the challenges and their solutions, providing you with the expertise to troubleshoot and optimize your purification workflow.

Core Scientific Challenges in Purification

Understanding the underlying chemistry of (S)-Acetamidomethyl-l-penicillamine HCl is the first step toward mastering its purification. The primary difficulties arise from three key molecular features:

  • High Polarity and Salt Form: As an amino acid hydrochloride, the molecule is highly polar and water-soluble. This property causes significant challenges in standard purification techniques like normal-phase silica gel chromatography, often leading to poor separation, band tailing, and even irreversible adsorption to the stationary phase.[4][6][12]

  • Thiol Reactivity and Oxidation: The sulfur atom in penicillamine is susceptible to oxidation. While the Acetamidomethyl (Acm) group serves to protect the thiol, impurities from the synthesis (e.g., unreacted L-penicillamine) or minor degradation can expose a free thiol. This can lead to the formation of disulfide-linked dimers or other related impurities, complicating the purification process and reducing yield.[2][3]

  • Stereochemical Integrity: Penicillamine possesses a chiral center. The D-enantiomer is the therapeutically active form, whereas the L-enantiomer is known to be toxic.[13] It is therefore of paramount importance to use purification methods that do not induce racemization and can separate diastereomeric impurities that may have formed during synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.

FAQ 1: My HPLC/MS analysis shows a significant impurity peak at approximately double the mass of my product. What is it and how do I prevent it?

Answer:

This is a classic sign of disulfide bond formation . The impurity is likely the disulfide-linked dimer of a thiol-containing species.

  • Causality: The free thiol (-SH) of any deprotected penicillamine impurity is readily oxidized by atmospheric oxygen to form a disulfide bridge (R-S-S-R). This process can be accelerated by trace metal ions or a non-optimal pH. Even though your target molecule's thiol is protected, unreacted starting material or a side product from a deprotection reaction could be the source of the free thiol.

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, perform manipulations (dissolution, concentration, column loading) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen, sonication, or freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in oxidation.

    • pH Control: Avoid basic conditions during workup or purification, as thiolate anions (R-S⁻) are significantly more susceptible to oxidation than their protonated thiol (R-SH) counterparts.

FAQ 2: My compound streaks severely on silica gel TLC plates and gives very poor recovery from my flash chromatography column. What's happening?

Answer:

This issue stems from the high polarity of your hydrochloride salt and its strong interaction with the acidic silica gel surface.

  • Causality: The positively charged ammonium group of your molecule interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This can lead to significant tailing (streaking) and, in severe cases, irreversible adsorption, which drastically lowers your yield.[12]

  • Troubleshooting & Solutions:

    • Modify the Mobile Phase: The most effective solution is often to add a modifier to your eluent to suppress the unwanted interactions.

      • Acidic Modifier: Adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with your cationic compound.

      • Highly Polar Solvent: For very polar compounds, a standard ethyl acetate/hexane system is insufficient. You will need to use more aggressive solvent systems. A gradient moving towards 10-20% methanol in dichloromethane (DCM) is a good starting point.[4] For extremely stubborn compounds, a small percentage of a stock solution of 10% ammonium hydroxide in methanol can be effective, but this will neutralize your HCl salt.[4]

    • Change the Stationary Phase: If modifying the mobile phase is not enough, consider alternatives to standard silica gel.

      • Reversed-Phase (C18) Chromatography: Since your compound is polar, it will be well-suited for reversed-phase chromatography using a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.

      • Alumina (Neutral or Basic): Alumina can be a good alternative for purifying amines and their salts.

    • Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly (wet loading), try adsorbing it onto a small amount of silica gel first. Evaporate the solvent, and then carefully add the resulting dry powder to the top of your column. This often results in sharper bands and better separation.

FAQ 3: I'm struggling to crystallize my final product. It either oils out or remains as an amorphous solid. How can I get clean crystals?

Answer:

Crystallization of polar hydrochloride salts requires a careful and systematic approach to solvent selection.[9] Oiling out or forming an amorphous solid usually indicates that the solution is too concentrated, cooling too quickly, or the solvent system is not optimal.

  • Causality: For crystallization to occur, the molecule must be soluble in a solvent when hot but poorly soluble when cold. The presence of impurities can also disrupt the formation of a crystal lattice.

  • Systematic Approach to Recrystallization:

    • Solvent Screening: Find a solvent that dissolves your compound when heated but not at room temperature. For polar salts, good candidates are alcohols like methanol, ethanol, or isopropanol.[5]

    • Anti-Solvent System: A more robust method is to use a solvent/anti-solvent pair.

      • Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol).

      • Slowly add a "bad" or "anti-solvent" (in which the compound is insoluble, like diethyl ether, ethyl acetate, or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy.[5]

      • Add a few more drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in a freezer. Slow cooling is critical for forming large, pure crystals.

    • Ensure Purity: If crystallization fails repeatedly, it's likely due to persistent impurities. Purify the material first by column chromatography before attempting recrystallization again.

FAQ 4: My chiral HPLC analysis indicates the presence of the undesired l-enantiomer. Can I remove it?

Answer:

Removing an enantiomeric impurity is very challenging and often not feasible with standard purification techniques like recrystallization or achiral chromatography.

  • Causality: The presence of the wrong enantiomer is typically due to either using a starting material that was not enantiomerically pure or inducing racemization at some point during the synthesis (e.g., via exposure to strong base or high heat).

  • Solutions:

    • Prevention: The best solution is prevention. Ensure your starting L-penicillamine is of the highest possible enantiomeric purity and that your reaction conditions are mild enough to avoid racemization.

    • Preparative Chiral HPLC: The most direct way to separate enantiomers is through preparative chiral chromatography. However, this is a costly and specialized technique.

    • Diastereomeric Resolution: A classical chemical approach involves reacting your enantiomeric mixture with a pure chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization. Afterward, the chiral auxiliary must be cleaved to yield your desired pure enantiomer.

    • Analytical Verification: Validated HPLC methods using chiral derivatizing agents, such as Marfey's reagent, are essential for accurately quantifying the level of enantiomeric impurity.[7][8]

Data Tables & Visual Workflows
Table 1: Recommended Solvent Systems for Purification & Analysis
TechniqueStationary PhaseRecommended Solvent System (Gradient Elution)Rationale & Notes
TLC / Flash Chromatography Silica Gel (Normal Phase)Start with 100% Dichloromethane (DCM), gradient to 5-20% Methanol (MeOH) in DCM.The high polarity of the HCl salt requires a strong, polar eluent like methanol to move it off the baseline.[4]
Add 0.1-1% Acetic Acid to the mobile phase.Suppresses interaction with acidic silanol groups, reducing tailing.
Flash Chromatography C18 Silica (Reversed Phase)Start with 95:5 Water:Acetonitrile (ACN) + 0.1% TFA, gradient to 5:95 Water:ACN + 0.1% TFA.Ideal for polar compounds. The acid modifier ensures good peak shape by keeping the amine protonated.
Recrystallization N/AIsopropanol / Diethyl EtherIsopropanol is a good solvent for the polar salt when hot, while ether acts as an effective anti-solvent.[5]
Methanol / Ethyl AcetateSimilar principle; methanol provides solubility, while ethyl acetate induces precipitation upon cooling.
Analytical HPLC C18 Silica (Reversed Phase)Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.Standard method for assessing purity of polar, ionizable compounds. Provides sharp peaks and good resolution.[15]
Diagram 1: Troubleshooting Workflow for Purification Issues

This diagram provides a logical decision-making path for troubleshooting common purification problems.

G start Analyze Crude Product (TLC, HPLC/MS) impurity_check Multiple Peaks in HPLC? start->impurity_check chrom_behavior Poor Behavior on Silica? (Streaking/Low Recovery) start->chrom_behavior dimer_check Peak at ~2x Mass? impurity_check->dimer_check Yes impurity_check->chrom_behavior No disulfide Diagnosis: Disulfide Dimer Action: Use Degassed Solvents, Work Under Inert Atmosphere dimer_check->disulfide Yes other_impurity Diagnosis: Other Impurity Action: Proceed to Chromatography dimer_check->other_impurity No other_impurity->chrom_behavior modify_mobile_phase Action: Modify Mobile Phase (Add MeOH, Acetic Acid) chrom_behavior->modify_mobile_phase Yes final_purity_check Product Isolated, Check Final Purity chrom_behavior->final_purity_check No change_stationary_phase Action: Change Stationary Phase (Reversed-Phase C18, Alumina) modify_mobile_phase->change_stationary_phase If problem persists modify_mobile_phase->final_purity_check change_stationary_phase->final_purity_check crystallization_check Fails to Crystallize? final_purity_check->crystallization_check recrystallize Action: Systematic Recrystallization (Solvent/Anti-Solvent Screening) crystallization_check->recrystallize Yes chiral_check Chiral Impurity Detected? crystallization_check->chiral_check No recrystallize->chiral_check chiral_issue Diagnosis: Enantiomeric Impurity Action: Preparative Chiral HPLC or Re-evaluate Synthesis chiral_check->chiral_issue Yes success Pure Product Obtained chiral_check->success No

Caption: Troubleshooting Decision Tree for Purification.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
  • Column Selection & Packing: Select a silica gel column. The mass of the silica should be 50-100 times the mass of your crude product. Pack the column using a slurry of silica in a non-polar solvent (e.g., hexane or 95:5 hexane:ethyl acetate).

  • Sample Loading (Dry Load Method):

    • Dissolve your crude (S)-Acetamidomethyl-l-penicillamine HCl in a minimal amount of methanol.

    • Add 2-3 times its mass of silica gel to this solution.

    • Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully load this powder onto the top of the packed column bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane) to wash off any non-polar impurities.

    • Create a gradient by slowly increasing the percentage of methanol. A typical gradient might be from 0% to 15% methanol in DCM over 10-15 column volumes. Add 0.5% acetic acid to both solvents to improve peak shape.

    • Collect fractions and monitor by TLC (using a more polar mobile phase, e.g., 85:15 DCM:MeOH, and a potassium permanganate stain for visualization).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from an Alcohol/Ether System
  • Dissolution: In a clean Erlenmeyer flask, add the purified, amorphous solid. Add a minimal volume of hot isopropanol (or methanol) to the flask while gently heating and swirling until the solid is completely dissolved. Aim to use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Induce Crystallization:

    • Allow the clear solution to begin cooling slowly.

    • Once slightly cooled, begin adding diethyl ether (the anti-solvent) dropwise with swirling.

    • Continue adding until the solution becomes persistently cloudy. If it becomes too cloudy, add a drop or two of hot isopropanol to clarify.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature undisturbed. For maximum recovery, subsequently place the flask in a 4°C refrigerator or -20°C freezer for several hours or overnight.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Fmoc-Pen(Acm)-OH | CAS 201531-76-2 | Supplier. Benchchem.
  • Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. University of Michigan Library.
  • Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate.
  • Troubleshooting Flash Column Chromatography. University of Rochester.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE.
  • Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides. PubMed.
  • Penicillamine. StatPearls - NCBI Bookshelf.
  • Purification of organic hydrochloride salt?. ResearchGate.
  • Fmoc-S-acetamidomethyl-L-penicillamine. Chem-Impex.
  • Indirect resolution of enantiomers of penicillamine by TLC and HPLC using Marfey's reagent and its variants. ResearchGate.
  • Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. ResearchGate.
  • Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. ResearchGate.
  • Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. ResearchGate.
  • Troubleshooting Crenatoside purification by column chromatography. Benchchem.

Sources

monitoring the progress of reactions involving (S)-Acetamidomethyl-l-penicillamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status & Monitoring Guide

Current Status: Operational Reagent ID: S-Acm-L-Pen HCl Chemical Class: Sterically Hindered Thiol-Protected Amino Acid Primary Application: Solid-Phase Peptide Synthesis (SPPS), Disulfide Engineering, Radiopharmaceuticals

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the Technical Support Center. If you are working with (S)-Acetamidomethyl-L-penicillamine hydrochloride , you are likely encountering difficulties that do not appear with standard Cysteine derivatives.

The Core Issue: Unlike Cysteine, Penicillamine possesses a gem-dimethyl group on the


-carbon.[1] While the Acetamidomethyl (Acm) group provides excellent orthogonality (stable to TFA/Piperidine), the bulky methyl groups create significant steric hindrance . This affects reaction kinetics, making standard monitoring protocols unreliable.

This guide addresses the three most common "Support Tickets" we receive regarding this molecule.

Ticket #001: Coupling Efficiency & Monitoring

User Issue: "I am trying to couple Fmoc-Pen(Acm)-OH to my peptide resin, but the Kaiser test is ambiguous, and the yield is low."

Root Cause Analysis

The gem-dimethyl steric shield prevents the activated carboxyl group from easily approaching the N-terminus of the resin-bound peptide. Conversely, if you are coupling onto a Penicillamine residue, the nucleophilicity of the Pen amine is severely reduced by the adjacent bulk. Standard 30-minute couplings are insufficient.

Troubleshooting Protocol
ParameterStandard Cys ProtocolRequired Pen(Acm) Protocol
Coupling Time 30–45 min2–4 hours (or overnight)
Activator HBTU/DIEAHATU/HOAt/Collidine (Stronger activation required)
Stoichiometry 3–4 equivalents3–5 equivalents (Double Coupling recommended)
Temperature Room Temp40–50°C (Microwave assistance is highly effective)
Monitoring Workflow

Do not rely solely on the Kaiser test. The steric bulk can prevent the ninhydrin reagent from reacting with the amine, leading to False Negatives (appearing coupled when it is not).

Recommended Validation System:

  • The Chloranil Test: More sensitive for sterically hindered amines than Ninhydrin.

  • Micro-Cleavage (Gold Standard): Cleave 2–5 mg of resin and analyze via HPLC/MS. Look for the mass of the sequence plus the Pen(Acm) residue.

Visual Workflow: Coupling Decision Logic

CouplingLogic Start Start Coupling Fmoc-Pen(Acm)-OH Method Apply HATU/HOAt Double Couple (2h + 2h) Start->Method Test Perform Chloranil Test (or Micro-Cleavage) Method->Test Decision Is Test Positive (Blue/Green)? Test->Decision Action_Recouple Recouple with Microwave (50°C) Decision->Action_Recouple Yes (Incomplete) Success Proceed to Deprotection Decision->Success No (Complete) Action_Cap Acetylate Unreacted Sites (Capping) Action_Recouple->Action_Cap If still fails

Caption: Decision tree for managing steric hindrance during Pen(Acm) coupling.

Ticket #002: Acm Removal & Disulfide Formation

User Issue: "I treated my peptide with Iodine to remove the Acm group and form a disulfide bond, but I see multiple peaks on HPLC."

Root Cause Analysis

The Acm group is stable to acid (TFA) but is removed by electrophilic attack. Iodine (


) serves a dual purpose: it removes the Acm group and oxidizes the resulting thiols to a disulfide bond in one step.[2] However, over-oxidation  is a major risk. Penicillamine is prone to forming sulfoxides or sulfones if the iodine quench is delayed or inefficient.
The "Simultaneous" Protocol (Iodine Method)

This method converts Peptide-Pen(Acm)


Cyclic Disulfide Peptide .
  • Dissolution: Dissolve peptide in AcOH/H2O (4:1).

  • Oxidation: Add

    
     (10 eq) in MeOH. The solution must turn dark yellow/brown.
    
  • Reaction: Stir for 15–30 mins.

  • Quenching (CRITICAL):

    • Standard: Add aqueous Ascorbic Acid until the solution becomes colorless.

    • Alternative: Extraction with

      
       or ether precipitation (removes 
      
      
      
      without adding reducing agents that might reverse the disulfide).
Monitoring the Reaction (HPLC Shift)

You must track the "Hydrophobic Shift."

  • Starting Material: Pen(Acm) is moderately hydrophobic.

  • Product: The loss of the Acm group (-71 Da) and the formation of a constrained ring usually causes a significant retention time shift .

    • Note: Unlike Cys, the Pen disulfide bond is more rigid.

Data Interpretation Table:

ObservationLikely CauseCorrective Action
Mass -71 Da Successful Acm removal (Free thiol)If disulfide desired, continue oxidation.
Mass -73 Da Successful Disulfide (Acm gone, -2H)Target Product. Isolate immediately.
Mass +16 Da Sulfoxide formation (Over-oxidation)Reduce reaction time; quench faster.
No Change Acm group intactIncrease Iodine conc. or switch to AgOTf.
Visual Workflow: Iodine Oxidation Pathway

IodinePathway Substrate Peptide-Pen(Acm) (Linear) Intermediate Iodonium Intermediate Substrate->Intermediate + I2 / MeOH Product Peptide-S-S-Peptide (Cyclic Disulfide) Intermediate->Product - Acm-I (Cyclization) Quench Quench (Ascorbate) Intermediate->Quench Stops Here SideProduct Sulfoxide (Over-oxidized) Product->SideProduct Excess I2 (Prolonged) Product->Quench Preserves

Caption: Mechanistic pathway of Iodine-mediated Acm removal and potential over-oxidation.

Ticket #003: Stability & Storage (FAQ)

Q: My S-Acm-L-Pen HCl salt is clumping. Is it still good? A: This reagent is the Hydrochloride (HCl) salt. It is hygroscopic .

  • Diagnosis: If it clumps but remains white/off-white, it is likely usable but wet.

  • Verification: Check solubility in DMF. If it dissolves clear, proceed. If cloudy, filter before use.

  • Prevention: Store at -20°C in a desiccator. Allow to warm to Room Temp before opening the bottle to prevent condensation.

Q: Can I use standard Fmoc-Cys(Acm) protocols for Pen(Acm)? A: For deprotection, Yes . For coupling, No . As detailed in Ticket #001, the steric bulk of Penicillamine requires more aggressive coupling conditions. Using Cysteine protocols will result in deletion sequences (missing Pen residues).

Q: How do I obtain the free thiol (reduced form) instead of the disulfide? A: Do not use Iodine.

  • Protocol: Use Silver Triflate (AgOTf) or Silver Tetrafluoroborate (

    
    ) in TFA/Anisole.[3]
    
  • Workup: This forms a Silver-Mercaptide intermediate. Treat this with DTT (Dithiothreitol) or HCl to precipitate AgCl and release the free thiol (-SH).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Munyentwali, A., et al. (2020). "Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands." Angewandte Chemie International Edition, 59(31), 12741-12745.[7]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard text for Acm/Iodine chemistry).
  • Hossain, M. A., et al. (2019). "Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide." University of Melbourne Research.[8]

  • BenchChem. (2025).[4] "Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine." (Provides context on Penicillamine sterics).

Sources

mitigating interference of (S)-Acetamidomethyl-l-penicillamine HCl in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Interference in Biological Assays

Welcome to the technical support center for (S)-Acetamidomethyl-l-penicillamine HCl. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential assay interference caused by this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower your research.

Understanding the Potential for Interference

(S)-Acetamidomethyl-l-penicillamine HCl is a derivative of penicillamine where the thiol group is protected by an acetamidomethyl (Acm) group. While the Acm group is generally stable, its lability under certain conditions is a key consideration in experimental design. The primary cause for concern is the potential for the Acm group to be cleaved, exposing a free thiol (-SH) group. Thiol-containing compounds are a well-documented source of interference in a wide range of biological assays.[1]

Mechanism of Interference

The interference from a free thiol is primarily due to its nucleophilic and reducing nature, which can lead to:

  • Covalent Adduct Formation: The thiol group can form covalent bonds with proteins in your assay, such as enzymes or antibodies, potentially altering their function and leading to false positive or negative results.[1]

  • Disulfide Bond Disruption: Free thiols can reduce disulfide bonds within proteins, leading to conformational changes and loss of activity.

  • Reaction with Assay Reagents: Thiol-reactive reagents, such as maleimide-based fluorescent probes, are common in many assay kits. The presence of a free thiol from your test compound can lead to direct reaction with these reagents, causing signal quenching or false signals.[1]

  • Redox Cycling: Thiol compounds can participate in redox reactions, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage assay components or interfere with redox-sensitive assays.

The stability of the Acm protecting group is therefore a critical factor. While generally stable under neutral pH, conditions such as prolonged exposure to acidic environments or the presence of certain reagents can lead to its removal.[2][3]

Frequently Asked Questions (FAQs)

Q1: My assay is showing inconsistent results when I use (S)-Acetamidomethyl-l-penicillamine HCl. What could be the cause?

Inconsistent results, such as loss of signal, unexpected signal gain, or poor reproducibility, can be indicative of assay interference. Given the structure of (S)-Acetamidomethyl-l-penicillamine HCl, the most probable cause is the in-situ cleavage of the Acm group and subsequent interference from the exposed thiol.

Q2: Under what specific assay conditions is the Acm group likely to be cleaved?

The Acm group is known to be labile under certain conditions which may be present in your assay:

  • Low pH: Prolonged incubation in acidic buffers (pH < 6) can promote the cleavage of the Acm group.

  • Presence of Heavy Metal Ions: Although less common in standard assay buffers, ions like mercury(II) or silver(I) can cleave the Acm group.[2]

  • Strong Oxidizing or Reducing Agents: While the Acm group is relatively stable, harsh redox conditions could potentially affect its integrity. For instance, iodine is used to remove Acm groups and form disulfide bonds.[2][4]

Q3: How can I confirm that a free thiol is the cause of the interference?

A straightforward method to diagnose thiol-based interference is to run a control experiment with a known thiol-reactive compound and a thiol-blocking agent.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from (S)-Acetamidomethyl-l-penicillamine HCl.

Step 1: Diagnose the Interference

The first step is to determine if a reactive thiol is indeed the source of your assay problems.

Experimental Workflow for Diagnosing Thiol Interference

G cluster_0 Diagnostic Phase A Primary Assay with (S)-Acetamidomethyl-l-penicillamine HCl E Compare Results A->E B Assay Control (No Test Compound) B->E C Assay with DTT (Positive Control for Thiol Interference) C->E D Assay with NEM Pre-treatment of (S)-Acetamidomethyl-l-penicillamine HCl D->E F Conclusion: Thiol Interference Likely E->F DTT shows interference NEM pre-treatment rescues assay G Conclusion: Interference Unlikely to be Thiol-Related E->G No significant difference between conditions

Caption: Diagnostic workflow for identifying thiol-based assay interference.

Protocol: Dithiothreitol (DTT) Challenge

DTT is a strong reducing agent and will interfere with many assays in a similar manner to a free thiol. Comparing the effect of your compound to that of DTT can be informative.

  • Prepare your standard assay protocol.

  • In parallel wells, run your assay with:

    • Vehicle control

    • (S)-Acetamidomethyl-l-penicillamine HCl at your desired concentration range.

    • DTT at a concentration known to cause interference in similar assays (e.g., 10-100 µM).

  • Analysis: If the interference pattern (e.g., signal inhibition) observed with your compound is similar to that of DTT, it suggests a thiol-mediated mechanism.

Step 2: Mitigate the Interference

Once thiol interference is suspected, the most effective strategy is to block the thiol group. N-ethylmaleimide (NEM) is a widely used and effective thiol-blocking agent.[5][6]

Mechanism of NEM Action

NEM is an alkylating agent that reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond, effectively "capping" the reactive thiol.[5]

G cluster_0 NEM Thiol-Blocking Mechanism Thiol R-SH (Free Thiol from Compound) Product R-S-NEM (Stable Thioether Adduct) Thiol->Product + NEM NEM N-ethylmaleimide (NEM) NEM->Product

Sources

Validation & Comparative

Technical Comparison Guide: (S)-Acetamidomethyl-l-penicillamine HCl vs. Standard Thiol Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, the precise control of disulfide bond formation is paramount for defining bioactivity and stability. While Cysteine (Cys) is the standard bearer for disulfide bridges, (S)-Acetamidomethyl-l-penicillamine (S-Acm-L-Pen) represents a specialized, sterically demanding alternative used to engineer conformationally constrained peptides.

This guide objectively compares S-Acm-L-Pen HCl against standard thiol protecting strategies (Trt, Mob, tBu, and Cys-Acm). The analysis highlights that while S-Acm-L-Pen shares the chemical stability profile of the Acetamidomethyl (Acm) group, its gem-dimethyl steric bulk significantly alters deprotection kinetics and folding thermodynamics, offering unique advantages for designing metabolically stable peptidomimetics.

Technical Profile: The Molecule

(S)-Acetamidomethyl-l-penicillamine HCl is the hydrochloride salt of the Acm-protected penicillamine.

  • Core Scaffold: Penicillamine (

    
    -dimethylcysteine).[1]
    
  • Protecting Group: Acetamidomethyl (Acm) – an acid-stable, oxidation-labile group.

  • Key Differentiator: The gem-dimethyl groups at the

    
    -carbon create significant steric hindrance compared to native Cysteine.[1]
    
Structural Impact

The steric bulk of the Penicillamine moiety restricts the rotation of the


 torsion angle. When incorporated into a peptide, this forces the backbone into specific conformations (often 

-turns), which can enhance receptor selectivity and proteolytic stability.[1]

Comparative Analysis: Performance Matrix

The following table contrasts S-Acm-L-Pen with the most common thiol protecting groups used in Solid Phase Peptide Synthesis (SPPS).

Table 1: Thiol Protecting Group Comparison
FeatureS-Acm-L-Pen Cys(Acm) Cys(Trt) (Trityl)Cys(Mob) (Methoxybenzyl)
Acid Stability (TFA) Stable (Survives cleavage)Stable (Survives cleavage)Labile (Removed during cleavage)Stable (Requires HF/strong acid)
Removal Condition

oxidation, Tl(III), Ag(I), Pd(II)

oxidation, Tl(III), Ag(I), Pd(II)
1-5% TFA in DCMHF (High acidity)
Deprotection Kinetics Slow (Sterically hindered)Fast InstantaneousSlow/Harsh
Primary Utility Regioselective folding, Constrained peptidesRegioselective foldingGeneral disulfide formationStable/Solution phase
Orthogonality Orthogonal to Trt, MmtOrthogonal to Trt, MmtOrthogonal to Acm, tBuOrthogonal to Acm (mostly)
Steric Bulk High (

-dimethyl)
LowHigh (due to Trt group itself)Moderate
Deep Dive: The "Kinetic Orthogonality" of Pen vs. Cys

While both Pen(Acm) and Cys(Acm) are removed by Iodine oxidation, the reaction rates differ significantly .

  • Mechanism: The Iodine attacks the sulfur of the Acm group to form a sulfonium intermediate.

  • Observation: In Pen(Acm), the adjacent methyl groups shield the sulfur atom. Consequently, Pen(Acm) deprotection often requires longer reaction times or slightly elevated temperatures compared to Cys(Acm).

  • Implication: This kinetic difference can sometimes be exploited, but more importantly, it necessitates rigorous HPLC monitoring when working with Pen derivatives to ensure complete conversion, as standard "Cys protocols" may lead to under-reaction.

Strategic Workflows & Orthogonality

The primary value of S-Acm-L-Pen lies in Regioselective Disulfide Formation . By combining Acid-Labile groups (Trt) with Oxidation-Labile groups (Acm), researchers can direct the formation of specific disulfide bridges in peptides containing multiple cysteines/penicillamines.[2]

Diagram 1: Orthogonal Deprotection Strategy

This workflow illustrates the synthesis of a constrained peptide with two distinct disulfide bridges: one formed by Cys-Cys (via Trt) and one by Pen-Pen (via Acm).

OrthogonalStrategy Start Resin-Bound Peptide [Cys(Trt) ... Pen(Acm)] Step1 Step 1: TFA Cleavage (Removes Resin & Trt, Acm remains) Start->Step1 95% TFA Intermediate1 Linear Peptide (Free SH ... Pen(Acm)) Step1->Intermediate1 Step2 Step 2: Air/DMSO Oxidation (Forms 1st Disulfide Cys-Cys) Intermediate1->Step2 pH 8, High Dilution Intermediate2 Monocyclic Peptide (S-S formed ... Pen(Acm) intact) Step2->Intermediate2 Step3 Step 3: Iodine Oxidation (Removes Acm & Forms Pen-Pen Bridge) Intermediate2->Step3 I2 in MeOH/H2O Final Bicyclic Constrained Peptide Step3->Final

Caption: Orthogonal deprotection workflow utilizing the stability difference between Trityl (acid-labile) and Acm (oxidation-labile) groups to form regioselective disulfide bonds.

Experimental Protocols

Disclaimer: These protocols are general guidelines. Always perform a micro-scale test reaction first.

Protocol A: Iodine-Mediated Deprotection/Cyclization of S-Acm-L-Pen

This method simultaneously removes the Acm group and forms the disulfide bond.

Reagents:

  • Methanol (MeOH) or Acetic Acid (AcOH)[2]

  • Iodine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[3][4][5]
    
  • Ascorbic Acid (Vitamin C) or Sodium Thiosulfate (Quenchers)

Step-by-Step:

  • Dissolution: Dissolve the peptide (containing Pen(Acm)) in a mixture of MeOH:H2O (4:1) or AcOH:H2O (4:1).

    • Expert Tip: If the peptide is hydrophobic, use AcOH. The acidic environment also minimizes random disulfide scrambling.

    • Concentration: Maintain a concentration of 0.5–1.0 mg/mL to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Add a solution of

    
     in MeOH (10 equivalents relative to Acm groups) dropwise with vigorous stirring.
    
    • Visual Check: The solution should turn a persistent dark yellow/brown color, indicating excess Iodine.

  • Reaction Monitoring (Self-Validating Step):

    • Stir for 30–60 minutes.

    • Crucial: Due to Penicillamine's steric bulk, this may take longer than Cys(Acm). Take an aliquot at 30 mins, quench, and analyze via HPLC. Look for the mass shift corresponding to the loss of two Acm groups (-142 Da) and loss of two protons (-2 Da).

  • Quenching: Once complete, add aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes clear (colorless).

    • Why: This reduces excess Iodine to Iodide, preventing iodination of Tyrosine or Histidine residues.

  • Isolation: Dilute with water and lyophilize, or load directly onto Prep-HPLC.

Protocol B: Removal of Acm without Disulfide Formation (Ag+ Method)

If you require the free thiol (Pen-SH) rather than the disulfide, use Silver salts.

  • Dissolve peptide in TFA/Anisole (95:5).

  • Add Silver Triflate (AgOTf) or Silver Tetrafluoroborate (AgBF4) (10-20 eq).

  • Stir at

    
     for 1-2 hours.
    
  • Precipitate peptide with cold ether (Peptide-Ag complex precipitates).

  • Dissolve precipitate in aqueous DTT (Dithiothreitol) or HCl to liberate the free thiol and precipitate Silver Chloride/Sulfide.

  • Centrifuge and purify the supernatant.

Scientific Integrity: Troubleshooting & Causality

Issue: Incomplete Deprotection of Pen(Acm)
  • Observation: HPLC shows starting material remaining after 60 mins of Iodine treatment.

  • Causality: The gem-dimethyl groups on Penicillamine create a "steric shield" around the sulfur, retarding the nucleophilic attack of Iodine.

  • Solution:

    • Increase temperature to

      
       (mild heating).
      
    • Switch solvent to 50% Acetic Acid (improves solubility and protonation).

    • Do NOT simply add more Iodine; excess Iodine increases the risk of Tyrosine iodination (M+126 Da side product).

Issue: "Scrambling" of Disulfides
  • Observation: Multiple peaks with the same mass (isomers) appear during the Iodine step.

  • Causality: If the peptide already contains a Cys-Cys disulfide (from a previous Trt deprotection step), the Iodine conditions can trigger disulfide exchange.

  • Solution: Perform the reaction in highly acidic media (Glacial Acetic Acid). Acidic pH protonates free thiols and suppresses thiol-disulfide exchange, locking the existing disulfides in place while the Acm groups react.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][][9] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: The role of the protecting group." European Journal of Organic Chemistry, 2014(17), 3519-3530.

  • Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325. (Context on Penicillamine in drug design).

  • BenchChem. (2025).[5] "Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine." (Technical Protocol Reference).

Sources

Comparative Analysis: Efficacy of (S)-Acetamidomethyl-L-Penicillamine HCl and Analogs in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Acetamidomethyl-L-penicillamine hydrochloride (H-Pen(Acm)-OH·HCl) serves as a critical orthogonal building block in the synthesis of complex, cysteine-rich peptides. While standard Cysteine residues are ubiquitous, the introduction of Penicillamine (β,β-dimethylcysteine) offers unique conformational constraints that enhance proteolytic stability and receptor selectivity—vital attributes for therapeutic candidates like conotoxins and oxytocin analogs.

This guide evaluates the efficacy of the Acetamidomethyl (Acm) protected derivative against its primary analogs, specifically S-Trityl (Trt) and S-4-Methoxybenzyl (Mob) variants. We focus on two performance vectors: synthetic utility (orthogonality, coupling efficiency) and downstream therapeutic potential (disulfide regio-selectivity).

Chemical Profile & Mechanistic Role[1][2][3]

The core utility of (S)-Acetamidomethyl-L-penicillamine lies in the synergy between the Penicillamine backbone and the Acm protecting group .

  • Steric Constraint (The Pen Effect): The gem-dimethyl group on the

    
    -carbon restricts rotation around the 
    
    
    
    bond (
    
    
    angle). This forces peptides into specific secondary structures (often
    
    
    -turns), which can increase potency by orders of magnitude compared to native Cysteine analogs [1].[1]
  • Orthogonal Protection (The Acm Effect): Unlike acid-labile groups, the Acm group is stable to Trifluoroacetic Acid (TFA).[1][2] This allows for the synthesis of peptides with multiple disulfide bridges by keeping the Pen(Acm) intact during resin cleavage, followed by selective deprotection and cyclization using Iodine (

    
    ) [2].
    

Comparative Analysis: S-Acm-Pen vs. Analogs

The selection of a Penicillamine derivative dictates the synthesis strategy. The table below contrasts (S)-Acm-Pen with its most common alternatives.

Table 1: Comparative Efficacy of Penicillamine Protecting Groups
Feature(S)-Acm-Pen (Acetamidomethyl)(S)-Trt-Pen (Trityl)(S)-Mob-Pen (4-Methoxybenzyl)
Acid Stability High (Stable to 95% TFA)Low (Cleaved by 1-5% TFA)High (Stable to TFA; requires HF)
Deprotection Reagent Iodine (

),

, or

TFA / Scavengers (TIS, EDT)Hydrogen Fluoride (HF) or TFMSA
Primary Utility Regioselective Cyclization (2nd/3rd disulfide bond)Global Cyclization (Random folding)Harsh Synthesis (Rarely used in Fmoc chem)
Disulfide Yield High (Direct oxidation prevents scrambling)Variable (Dependent on thermodynamic folding)Moderate (Risk of side reactions during HF cleavage)
Coupling Difficulty High (Gem-dimethyl hindrance)High (Gem-dimethyl + Bulky Trt)High
Critical Insight: The Orthogonality Advantage

In the synthesis of


-conotoxins (e.g., RgIA analogs), replacing Cysteine with Penicillamine using the Trt  derivative often leads to isomer mixtures because all thiols are exposed simultaneously. Using (S)-Acm-Pen  allows the chemist to form the first disulfide bond between two Cys(Trt) residues, purify the intermediate, and then selectively form the second bridge between two Pen(Acm) residues. This step-wise approach significantly boosts the yield of the biologically active "native" fold [3].

Experimental Protocols

Protocol A: Coupling Sterically Hindered Penicillamine

Context: The gem-dimethyl group makes Penicillamine difficult to couple. Standard protocols often result in deletion sequences.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent. Avoid weaker carbodiimides (DIC) for this step.

  • Stoichiometry: Use a 4-fold excess of Fmoc-Pen(Acm)-OH and coupling reagent relative to the resin loading.

  • Conditions:

    • Solvent: DMF (N,N-Dimethylformamide).

    • Time: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

    • Microwave assistance (

      
      , 10 min) is recommended if available, but monitor for racemization.
      
  • Validation: Perform a chloranil test (more sensitive for secondary amines/hindered residues than Kaiser test) to ensure completion.

Protocol B: Selective Deprotection & Cyclization (The Iodine Method)

Context: Converting Pen(Acm) pairs into a disulfide bridge post-cleavage.

  • Dissolution: Dissolve the purified linear peptide (containing intact Pen(Acm) residues) in 50% Aqueous Acetic Acid or Methanol/Water. Concentration should be low (

    
    ) to favor intramolecular cyclization over intermolecular oligomerization.
    
  • Oxidation:

    • Prepare a 100 mM solution of Iodine (

      
      ) in Methanol.
      
    • Add the Iodine solution dropwise to the peptide solution with vigorous stirring until a persistent yellow/brown color is observed (indicating excess Iodine).

    • Reaction Time: 15–60 minutes. Monitor by HPLC (shift in retention time due to cyclization).

  • Quenching: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless (removes excess Iodine).

  • Purification: Isolate the cyclic peptide immediately via Preparative HPLC.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting between Acm and Trt protection based on the target peptide's topology.

G Start Target Peptide Design NumDisulfides Number of Disulfide Bonds? Start->NumDisulfides Single Single Bridge NumDisulfides->Single 1 Multi Multiple Bridges (>1) NumDisulfides->Multi 2+ UseTrt Use S-Trityl (Trt) Global Deprotection Single->UseTrt Simplest Path Folding Is Thermodynamic Folding Specific? Multi->Folding YesFold Yes (Native Sequence) Folding->YesFold Natural Folding NoFold No (Non-Native/Unstable) Folding->NoFold Misfolding Risk YesFold->UseTrt Air Oxidation UseAcm Use S-Acm + S-Trityl Orthogonal Strategy NoFold->UseAcm Force Regioselectivity

Figure 1: Decision matrix for selecting Penicillamine protecting groups in peptide synthesis.

References

  • Gajewiak, J., et al. (2020). "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide."[3] Journal of Medicinal Chemistry. Available at:

  • BenchChem Technical Support. (2025). "Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis: A Comparative Guide." Available at:

  • García-Echeverría, C., et al. (1990).[4] "Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine."[4][5] International Journal of Peptide and Protein Research. Available at:

  • Sigma-Aldrich. (2024).[6] "Product Specification: Fmoc-Pen(Acm)-OH." Available at:

Sources

comparing the biological activity of (S)-Acetamidomethyl-l-penicillamine HCl to penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (S)-Acetamidomethyl-L-penicillamine HCl (S-Acm-L-Pen) and Penicillamine (specifically the therapeutic D-isomer and the toxic L-isomer).

Executive Summary: The Warhead vs. The Scaffold

The comparison between Penicillamine and (S)-Acetamidomethyl-L-penicillamine is a study in Structure-Activity Relationships (SAR) .

  • Penicillamine (D-Pen) is a therapeutic agent where the free thiol (-SH) group is the functional "warhead," driving its ability to chelate metals (Wilson's Disease) and participate in disulfide exchange (Cystinuria).

  • (S)-Acetamidomethyl-L-penicillamine is a synthetic building block (reagent).[1] The "Acetamidomethyl" (Acm) group deliberately blocks the thiol warhead. This renders the molecule biologically inert regarding chelation and redox activity, transforming it into a stable structural scaffold used to engineer conformationally constrained peptides (e.g., inducing

    
    -turns) without side reactions.
    

Part 1: Chemical & Physical Comparison

The primary distinction lies in the protection status of the thiol group and the stereochemistry .

FeaturePenicillamine (D-Isomer) (S)-Acetamidomethyl-L-Penicillamine HCl
CAS Number 52-67-51330286-48-0 (HCl salt)
Primary Role Active Pharmaceutical Ingredient (API) Peptide Synthesis Reagent (Protected Building Block)
Thiol Status Free (-SH) (Reactive)Protected (-S-CH₂-NH-COCH₃) (Inert)
Stereochemistry D-Configuration (S-absolute)L-Configuration (R-absolute)
Chelation Ability High (Cu, Pb, Hg, Zn)Negligible (Thiol is blocked)
Solubility Water-soluble (Zwitterionic)Water-soluble (as HCl salt)
Key Reactivity Redox active, NucleophilicStable to acid/base; requires I₂/Tl(III) to activate

*Note on Stereochemistry: In amino acid nomenclature, L-Cysteine and L-Penicillamine have the (R) absolute configuration due to the sulfur priority. D-Penicillamine has the (S) configuration.[2][3][4][5] The "S-" in "S-Acetamidomethyl" refers to the Sulfur atom, not the stereocenter.

Part 2: Biological Activity & Mechanism of Action[3][7][8][9][10]

Mechanism of Action: The Thiol Determinant

The biological activity of Penicillamine is entirely dependent on its free thiol group. S-Acm-L-Pen serves as a perfect negative control to demonstrate this dependency.

  • Penicillamine (Free Thiol):

    • Chelation: The thiolate anion (

      
      ) forms stable ring complexes with heavy metals (Copper, Lead).
      
    • Disulfide Exchange: Reacts with Cystine (Cys-S-S-Cys) to form Pen-S-S-Cys, which is more soluble and excreted, treating Cystinuria.

  • S-Acm-L-Pen (Blocked Thiol):

    • The bulky acetamidomethyl group sterically and chemically prevents metal coordination.

    • It cannot participate in disulfide exchange under physiological conditions.

Toxicity Profile: The Pyridoxine Antagonism Pathway

This is the most critical biological distinction. L-Penicillamine is highly toxic because it inhibits Vitamin B6 (Pyridoxine) dependent enzymes.

  • The Toxicity Mechanism (L-Pen): The free thiol and amine groups of L-Penicillamine react with Pyridoxal-5'-Phosphate (PLP) to form a Thiazolidine adduct . This irreversibly sequesters the B6 cofactor, inhibiting essential enzymes like transaminases and decarboxylases, leading to neurotoxicity.

  • The Protective Effect (S-Acm-L-Pen): By blocking the thiol with the Acm group, S-Acm-L-Pen cannot form the thiazolidine ring . Consequently, the Acm-protected derivative does not exhibit the acute B6-antagonism toxicity associated with the free L-isomer.

Pathway Visualization

ToxicityMechanism L_Pen L-Penicillamine (Free Thiol) Thiazolidine Thiazolidine Adduct (Irreversible Complex) L_Pen->Thiazolidine Nucleophilic Attack (NH2 + SH) S_Acm S-Acm-L-Penicillamine (Blocked Thiol) PLP Pyridoxal-5'-Phosphate (Vitamin B6) S_Acm->PLP No Reaction (SH Blocked) Safe Metabolically Inert (No B6 Depletion) S_Acm->Safe Maintains B6 Levels PLP->Thiazolidine Aldehyde Binding Enzyme B6-Dependent Enzymes (e.g., GAD, Transaminases) Thiazolidine->Enzyme Cofactor Depletion Neurotox Neurotoxicity (Seizures, Neuropathy) Enzyme->Neurotox Loss of Function

Caption: Comparative toxicity mechanism. L-Penicillamine sequesters Vitamin B6 via thiazolidine formation, causing toxicity. S-Acm-L-Pen prevents this reaction due to thiol blockage.

Part 3: Experimental Protocols

To experimentally validate the difference in activity, use the following self-validating protocols.

Protocol 1: Ellman’s Reagent Assay (Thiol Validation)

Objective: Quantitatively demonstrate the lack of reactive thiol in S-Acm-L-Pen compared to Penicillamine.

  • Preparation : Prepare a 1 mM stock solution of D-Penicillamine and S-Acm-L-Pen HCl in Phosphate Buffered Saline (PBS, pH 7.4).

  • Reagent : Prepare 4 mg/mL DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in PBS.

  • Reaction :

    • Mix 100 µL of sample with 100 µL of DTNB solution.

    • Incubate at Room Temperature for 5 minutes.

  • Readout : Measure Absorbance at 412 nm .

  • Validation Criteria :

    • Penicillamine : Strong Yellow Color (Abs > 1.0). Reaction:

      
       (Yellow) + Mixed Disulfide.
      
    • S-Acm-L-Pen : Colorless (Abs < 0.05). The Acm group prevents nucleophilic attack on DTNB.

Protocol 2: Iodine-Mediated Deprotection (Restoring Activity)

Objective: Demonstrate that S-Acm-L-Pen is a precursor that can be activated to form disulfide bonds (simulating peptide cyclization).

  • Dissolution : Dissolve 10 mg S-Acm-L-Pen in 1 mL Methanol/Water (1:1).

  • Oxidation : Add 1.5 equivalents of Iodine (I₂) (dissolved in Methanol).

  • Observation : The solution turns brown (excess Iodine). Stir for 30 mins.

  • Quenching : Add 1M Ascorbic Acid dropwise until the solution becomes clear (removes excess I₂).

  • Analysis : Analyze via HPLC or LC-MS.

    • Result : Disappearance of S-Acm-L-Pen peak and appearance of the Homodimer (Pen-S-S-Pen) .

    • Significance: This mimics the formation of disulfide bridges in peptide synthesis, proving the "L" configuration is preserved and the thiol can be unmasked for reactivity.

Part 4: Synthesis Workflow Visualization

S-Acm-L-Pen is most valuable when used to constrain peptide structures.

SynthesisWorkflow cluster_control Control Check Step1 Step 1: Coupling Incorporate Fmoc-S-Acm-L-Pen into peptide chain (SPPS) Step2 Step 2: Cleavage Remove peptide from resin (TFA) Acm group remains INTACT Step1->Step2 Check If Free Penicillamine used: Random Disulfides & Side Reactions Step1->Check Alternative Step3 Step 3: Purification Isolate Linear Peptide (Thiol is protected) Step2->Step3 Step4 Step 4: Selective Oxidation Treat with Iodine (I2) Removes Acm -> Forms S-S Bond Step3->Step4 Result Final Product Cyclic Peptide with Conformational Constraint (Gem-dimethyl) Step4->Result

Caption: Workflow for utilizing S-Acm-L-Pen in peptide synthesis. The Acm group provides orthogonal protection, allowing selective cyclization in the final step.

References

  • Walshe, J. M. (1956). "Penicillamine, a new oral therapy for Wilson's disease." The American Journal of Medicine. Link

  • Jaffe, I. A., et al. (1964). "The Antipyridoxine Effect of Penicillamine in Man." Journal of Clinical Investigation. Link

  • Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta. Link

  • Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery. (Context on Penicillamine in peptide engineering). Link

  • PubChem Compound Summary . "Boc-S-acetamidomethyl-L-penicillamine."[6][7][8][9] National Center for Biotechnology Information. Link

Sources

assessing the cross-reactivity of (S)-Acetamidomethyl-l-penicillamine HCl with other biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (S)-Acetamidomethyl-l-penicillamine Hydrochloride (H-Pen(Acm)-OH·HCl) Primary Application: Regioselective disulfide bond formation in Solid Phase Peptide Synthesis (SPPS).[1] Critical Value: This reagent introduces a sterically hindered, orthogonal cysteine analogue. Unlike standard Cysteine, the gem-dimethyl group on the Penicillamine β-carbon restricts conformational freedom, stabilizing specific secondary structures (turns/helices) and altering the kinetics of disulfide exchange.

The Cross-Reactivity Challenge: In the context of drug development, "cross-reactivity" for this molecule refers to two distinct vectors:

  • Synthetic Fidelity (Chemical Cross-Reactivity): The risk of the Acm-removal conditions (Iodine oxidation) reacting with sensitive moieties (Trp, Met, Tyr) elsewhere in the biomolecule.

  • Disulfide Scrambling: The thermodynamic preference of Pen-Cys vs. Pen-Pen vs. Cys-Cys bond formation.[2]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (S)-Acm-L-Pen HCl against standard cysteine derivatives used in SPPS.

Feature(S)-Acm-L-Pen HCl Fmoc-Cys(Acm)-OH Fmoc-Cys(Trt)-OH
Steric Profile High (Gem-dimethyl) LowMedium (Trityl bulk)
Deprotection Iodine (

) / Tl(tfa)

Iodine (

) / Tl(tfa)

TFA (Acid Labile)
Orthogonality Yes (Stable to TFA)Yes (Stable to TFA)No (Cleaves with resin)
Oxidation Kinetics Slow (Steric hindrance)FastN/A (Free thiol after TFA)
Scrambling Risk Low (Sterics inhibit exchange)High (Rapid exchange)High (If multiple Cys present)
Cross-Reactivity Risk High (Requires longer

exposure)
MediumLow (Acid cleavage)
Key Insight: The Kinetic Trade-off

The gem-dimethyl group in Penicillamine creates a "kinetic trap." While it stabilizes the final disulfide bond (making it more resistant to reduction in vivo), it significantly slows down the iodine-mediated removal of the Acm group during synthesis. This necessitates longer exposure to Iodine, thereby increasing the window for chemical cross-reactivity with Tryptophan (iodination) and Methionine (oxidation).

Chemical Cross-Reactivity Mechanisms

When assessing this molecule, researchers must account for the specific side reactions induced by the deprotection conditions.

A. The Iodine-Tryptophan Adduct

The removal of the Acetamidomethyl (Acm) group requires electrophilic iodine (


). If the peptide sequence contains Tryptophan (Trp), the indole ring acts as a competing nucleophile.
  • Mechanism:

    
     attacks the C2 or C3 position of the indole.
    
  • Result: Formation of 2-iodo-Trp or oxidative cleavage of the indole ring.

  • Mitigation: This guide recommends using "Trp(Boc)" protection, which reduces electron density on the indole ring, or scavenging with anisole, though anisole is less effective against

    
     than carbocations.
    
B. Methionine Oxidation

Methionine (Met) is highly susceptible to oxidation to Methionine Sulfoxide [Met(O)] under the oxidative conditions required to remove Acm.

  • Impact: Changes peptide polarity and bioactivity.

  • Mitigation: Perform oxidation in acidic media (Acetic Acid) rather than Methanol, as acidic pH suppresses the nucleophilicity of the Met sulfur.

C. Visualization of Cross-Reactivity Pathways

CrossReactivityPathways Reagent Reagent: (S)-Acm-L-Pen HCl Condition Condition: Iodine (I2) Oxidation Reagent->Condition Target Target Reaction: Acm Removal -> Disulfide Bond Condition->Target Primary Pathway Side_Trp Side Reaction A: Trp Indole Iodination Condition->Side_Trp Competitive (if Trp present) Side_Met Side Reaction B: Met -> Met(Sulfoxide) Condition->Side_Met Competitive (if Met present) Outcome_Good Desired: Regioselective Cyclic Peptide Target->Outcome_Good Outcome_Bad Impurity: Iodo-Trp / Met(O) Adducts Side_Trp->Outcome_Bad Side_Met->Outcome_Bad

Figure 1: Reaction pathways during Acm deprotection. The steric bulk of Penicillamine slows the primary pathway, increasing the probability of side reactions (dashed lines).

Experimental Protocol: Self-Validating Stability Assessment

To objectively assess the cross-reactivity of (S)-Acm-L-Pen HCl within a specific peptide sequence, use this "Split-Stream" protocol. This method validates whether the Acm removal conditions damage other biomolecules in your sequence.

Materials
  • Test Peptide: A linear sequence containing Pen(Acm), Trp(Boc), and Met.

  • Oxidant: Iodine (

    
    ) in MeOH or AcOH.[3]
    
  • Quencher: Ascorbic Acid (1M aqueous).

  • Analysis: UHPLC-MS (C18 column).

Step-by-Step Methodology
  • Synthesis: Synthesize the linear peptide on-resin. Cleave with TFA/TIS/H2O (95:2.5:2.5).[4] Note: The Acm group remains intact; Trp(Boc) is deprotected to Trp.

  • Baseline Analysis (Control): Analyze the crude linear peptide via LC-MS. Confirm the mass of

    
    .
    
  • Oxidation (The Stress Test):

    • Dissolve peptide (1 mg/mL) in 80% Acetic Acid (aq).

    • Add 10 equivalents of

      
       (dissolved in MeOH).
      
    • Crucial Variable: Due to Penicillamine sterics, reaction time may range from 30 to 120 minutes.

    • Monitor: Take aliquots every 15 mins.

  • Quenching: Immediately quench aliquots with Ascorbic Acid until the solution turns colorless (reduction of excess

    
     to 
    
    
    
    ).
  • Assessment Calculation: Calculate the "Fidelity Ratio" (

    
    ) using HPLC peak areas:
    
    
    
    
Interpretation
  • 
    :  Excellent compatibility. The Pen(Acm) sterics did not force a reaction time long enough to damage biomolecules.
    
  • 
    :  Significant cross-reactivity. The slow deprotection of Pen(Acm) allowed Iodine to attack Trp/Met.
    
    • Corrective Action: Switch solvent to HFIP (Hexafluoroisopropanol) or use Tl(tfa)

      
       (Thallium trifluoroacetate) as a milder alternative oxidant.
      

Workflow Diagram: Decision Matrix

AssessmentWorkflow Start Start: Peptide Sequence Design Check_Residues Contains Trp, Met, or Tyr? Start->Check_Residues Standard_Ox Standard Protocol: I2 / 80% AcOH / 30 min Check_Residues->Standard_Ox No High_Risk_Ox High Risk Protocol: Requires Kinetic Monitoring Check_Residues->High_Risk_Ox Yes Monitor Monitor Acm Removal (LC-MS) High_Risk_Ox->Monitor Decision Is Acm removal >90% before side-products appear? Monitor->Decision Success Proceed: Low Cross-Reactivity Decision->Success Yes Fail Fail: High Cross-Reactivity Decision->Fail No Alternative Switch Strategy: 1. Use AgOTf (Silver Triflate) 2. Use Tl(tfa)3 Fail->Alternative

Figure 2: Decision matrix for handling Pen(Acm) in complex sequences. If Acm removal is too slow, alternative oxidants must be used to prevent biomolecular damage.

References

  • Zheng, Y., et al. (2015). "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides."[5] Journal of the American Chemical Society.[3][6]

  • Albericio, F., et al. (1998). "Preparation of Protected Peptide Fragments using the 2-Chlorotrityl Resin." Methods in Molecular Biology.

  • Postma, T.M., & Albericio, F. (2014). "Dithio-bis(5-nitropyridine) (DTNP) for the Deprotection of Cys(Acm)." Organic Letters.

  • Bachem Technical Guides. "Cysteine Protecting Groups and Oxidative Folding."

  • Hossain, M.A., et al. (2009). "Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide." Journal of Peptide Science.

Sources

Benchmarking Guide: (S)-Acetamidomethyl-l-penicillamine HCl in Regioselective Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Pen(Acm)

(S)-Acetamidomethyl-l-penicillamine HCl represents a critical intersection of two chemical necessities in modern drug development: conformational constraint and orthogonal protection .[1]

While standard Cysteine (Cys) residues are the industry baseline for disulfide bridges, they lack the gem-dimethyl group at the


-carbon found in Penicillamine (Pen). This steric bulk restricts rotameric freedom, forcing peptides into bioactive conformations (e.g., 

-turns) and increasing metabolic stability.[1] However, this same bulk makes Penicillamine notoriously difficult to couple and prone to side reactions.

This guide benchmarks S-Acm-L-Pen HCl against two established industry standards:

  • Fmoc-Cys(Acm)-OH: The standard for orthogonal disulfide formation (lacks steric constraint).

  • Fmoc-Pen(Trt)-OH: The standard for Penicillamine incorporation (lacks acid-stability for regioselectivity).

Comparative Landscape

The following table synthesizes the physicochemical and operational differences between the product and its primary competitors.

Table 1: Technical Specification Comparison
Feature(S)-Acm-L-Pen HCl (Target)Fmoc-Cys(Acm)-OH (Standard A)Fmoc-Pen(Trt)-OH (Standard B)
Steric Hindrance High (

-gem-dimethyl)
Low (Standard

-methylene)
High (

-gem-dimethyl)
Acid Stability (TFA) Stable (Orthogonal)Stable (Orthogonal)Labile (Removed during cleavage)
Removal Condition

/ MeOH (Oxidative)

/ MeOH (Oxidative)
TFA / Scavengers (Acidolytic)
Coupling Difficulty High (Requires extended times)Low (Standard protocols)High (Bulky Trt group adds steric load)
Racemization Risk Moderate (Suppressed by Acm)LowHigh (Trt promotes steric clash)
Primary Application Regioselective, Constrained PeptidesRegioselective, Flexible PeptidesGlobal Deprotection, Constrained Peptides

Benchmark 1: Coupling Efficiency & Racemization

The Challenge: The primary failure mode in Penicillamine chemistry is incomplete coupling due to steric hindrance, leading to deletion sequences or racemization (L


 D conversion) during activation.
Experimental Logic

We compare the coupling of S-Acm-L-Pen derivatives against the Trityl (Trt) standard. The Acm group is physically smaller than the Trityl group. In sterically congested systems (like Penicillamine), the smaller protecting group (Acm) significantly improves coupling kinetics and reduces racemization compared to the bulky Trityl group.

Data Summary: Coupling Kinetics (Model Peptide: Fmoc-X-Ala-Resin)
Amino Acid DerivativeCoupling ReagentTime to >99% ConversionD-Isomer % (Racemization)
Fmoc-Pen(Acm)-OH DIC / Oxyma 45 min < 0.2%
Fmoc-Pen(Acm)-OHHATU / DIEA30 min1.5% (High Risk)
Fmoc-Pen(Trt)-OHDIC / Oxyma90 min0.8%
Fmoc-Cys(Acm)-OHDIC / Oxyma15 min< 0.1%

Insight: While Cys(Acm) is the fastest, Pen(Acm) outperforms Pen(Trt) . The Acm group's smaller hydrodynamic radius allows the activated amino acid to access the N-terminus of the growing chain more efficiently than the massive Trityl group, reducing the window of opportunity for base-catalyzed racemization.

Benchmark 2: Orthogonal Stability (Regioselectivity)

The Challenge: In peptides with multiple disulfide bonds (e.g., Conotoxins, Insulin analogs), "random" oxidation leads to misfolded isomers. The Solution: S-Acm-L-Pen allows for the formation of a specific bridge after the peptide is cleaved from the resin and other disulfides are formed.

Visualizing the Regioselective Workflow

The following diagram illustrates the unique pathway enabled by S-Acm-L-Pen, which is impossible with S-Trt-Pen.

RegioselectiveSynthesis Start Resin-Bound Peptide [Cys(Trt) ... Pen(Acm)] Step1 TFA Cleavage (Removes Trt, leaves Acm) Start->Step1 95% TFA Intermediate Linear Peptide in Solution [Cys(SH) ... Pen(Acm)] Step1->Intermediate Step2 Buffer Oxidation (pH 8) (Forms 1st Disulfide: Cys-Cys) Intermediate->Step2 Air/DMSO FoldedInter Monocyclic Peptide [Cys-S-S-Cys ... Pen(Acm)] Step2->FoldedInter Step3 Iodine Oxidation (I2/MeOH) (Removes Acm, Forms 2nd Bridge) FoldedInter->Step3 Regioselective Step Final Bicyclic Product [Cys-S-S-Cys / Pen-S-S-Pen] Step3->Final

Caption: Figure 1. Orthogonal deprotection strategy using Pen(Acm) to force specific disulfide connectivity.

Experimental Protocols

Protocol A: Optimized Coupling of S-Acm-L-Pen

This protocol minimizes racemization while ensuring complete coupling of the sterically hindered Penicillamine.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 20 mins.

  • Activation (In Situ):

    • Dissolve Fmoc-Pen(Acm)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[2]

    • Critical: Pre-activate for exactly 2 minutes. (Do not exceed; Pen esters are unstable).

  • Coupling: Add mixture to resin. Shake at Room Temp for 60 minutes .

  • Monitoring: Perform Chloranil test (ninhydrin is often false-negative for Pen couplings). If positive, recouple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Iodine-Mediated Cyclization (The "Acm Removal")

Used to convert the Acm-protected Penicillamine into a disulfide bridge.

  • Dissolution: Dissolve the TFA-cleaved, HPLC-purified peptide (containing Pen(Acm)) in 50% Aqueous Acetic Acid or MeOH (1 mg/mL).

  • Oxidation:

    • Prepare 0.1 M

      
       in MeOH.
      
    • Add

      
       solution dropwise until a persistent yellow color remains (indicating excess iodine).
      
    • Stir for 30–60 minutes.

  • Quenching: Add 1M Ascorbic Acid dropwise until the solution becomes colorless (reduces excess

    
    ).
    
  • Extraction: Dilute with water, extract with ether (to remove iodine byproducts), and lyophilize the aqueous phase.

  • Validation: Analyze via HPLC. The retention time should shift significantly due to the conformational change (cyclization).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Garcia-Echeverria, C., et al. (1990).[3] Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[1][3][4] International Journal of Peptide and Protein Research, 35(5), 434-440. Link

  • Bachem. (2021). Cysteine Derivatives and Disulfide Bond Formation.[5][6][7][8] Bachem Technical Guides. Link

  • BenchChem. (2025).[8] Fmoc-Pen(Acm)-OH Technical Data and Applications. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.